molecular formula C6H5ClN2O2 B1287174 4-Amino-6-chloronicotinic acid CAS No. 1060811-65-5

4-Amino-6-chloronicotinic acid

Cat. No.: B1287174
CAS No.: 1060811-65-5
M. Wt: 172.57 g/mol
InChI Key: OMMNRIZZCGZOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMNRIZZCGZOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610533
Record name 4-Amino-6-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-65-5
Record name 4-Amino-6-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chloropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloronicotinic acid is a substituted pyridine carboxylic acid. As a chemical intermediate, it holds potential for use in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for chemical modification. This guide provides a summary of the available chemical and physical properties of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name 4-amino-6-chloropyridine-3-carboxylic acid[1]
CAS Number 1060811-65-5[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Canonical SMILES C1=C(C(=O)O)C(=CN=C1Cl)N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Not availableData for the specific isomer this compound is not publicly available. For comparison, the related compound 6-chloronicotinic acid has a reported melting point of 190 °C (decomposes)[2][3].
Boiling Point Not availableData for this compound is not available. 6-chloronicotinic acid has a reported boiling point of 330.1°C at 760 mmHg[3].
Solubility Not availableSpecific solubility data for this compound in various solvents is not publicly reported. The solubility of the related 6-chloronicotinic acid is reported as soluble in deionized water[2].
pKa Not availableThe acid dissociation constant (pKa) for this compound is not found in the available literature.
Appearance White to light yellow crystalline powderBased on supplier information for the related compound 6-chloronicotinic acid[3].

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not present in the public scientific databases searched. While spectra for isomers and related compounds are available, they are not directly applicable for the precise identification and characterization of this specific molecule.

Experimental Protocols

A thorough literature search did not yield detailed, reproducible experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of aminonicotinic acids from their chloro-precursors exist, a specific, validated protocol for this isomer is not publicly documented.[4] For instance, a general procedure for the preparation of aminonicotinic acid tert-butyl esters from the corresponding chloronicotinic acids has been reported, but it does not provide a detailed protocol for the synthesis of the starting material, this compound itself.[4]

Similarly, specific analytical methods (e.g., HPLC, GC) for the quantification and purity assessment of this compound have not been detailed in the available literature. General analytical techniques for amino acids, often requiring derivatization, are well-established but would need to be adapted and validated for this specific compound.[5][6][7][8]

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature to suggest a direct role of this compound in any specific biological signaling pathways. While substituted nicotinic acid derivatives are a broad class of molecules with diverse biological activities, including potential as anti-inflammatory agents and in cancer therapy, the specific biological targets and mechanisms of action for this compound have not been elucidated.[9][10] Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are crucial in numerous metabolic pathways.[11] However, the biological implications of the specific substitutions in this compound are unknown.

Logical Relationship Diagram

Due to the lack of detailed experimental protocols and established biological roles, a comprehensive workflow or signaling pathway diagram cannot be constructed. However, a conceptual diagram illustrating the logical relationship in the potential development and study of this compound can be visualized.

G Start Start Synthesis_of_4_Amino_6_chloronicotinic_acid Synthesis of This compound Start->Synthesis_of_4_Amino_6_chloronicotinic_acid Purification Purification Synthesis_of_4_Amino_6_chloronicotinic_acid->Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Purification->Structural_Characterization Physicochemical_Property_Determination Physicochemical Property Determination (m.p., solubility, pKa) Structural_Characterization->Physicochemical_Property_Determination Biological_Screening Biological Screening Structural_Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization End End Lead_Optimization->End

Caption: Conceptual workflow for the development and study of this compound.

Conclusion

This technical guide consolidates the currently available information on the chemical properties of this compound. It is evident that while the compound is commercially available and its basic identifiers are known, there is a significant gap in the publicly accessible, experimentally determined data regarding its physicochemical properties, detailed experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this molecule and explore its potential applications in drug discovery and other areas of chemical science. Researchers interested in this compound should consider performing the necessary experiments to determine these unknown properties.

References

An In-depth Technical Guide to 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1060811-65-5

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a plausible synthetic route, and its potential role in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4-amino-6-chloropyridine-3-carboxylic acid, is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂. Its chemical structure features a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1060811-65-5[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
IUPAC Name 4-amino-6-chloropyridine-3-carboxylic acid[1]
SMILES NC1=CC(Cl)=NC=C1C(=O)O[1]
Boiling Point 433.9 ± 45.0 °C at 760 mmHg
Storage Temperature 4 °C
Physical Form Solid
Purity Typically ≥97%[1]
Hydrogen Bond Donor Count 2
XLogP3-AA 1.2
Topological Polar Surface Area 76.2 Ų

Synthesis and Experimental Protocols

A general approach for the synthesis of aminonicotinic acids involves the nucleophilic substitution of a halogen atom on the pyridine ring with an amino group. For instance, the synthesis of various aminonicotinic acid tert-butyl esters has been reported starting from the corresponding chloronicotinic acids.[2]

A potential synthetic workflow for this compound is outlined below. This proposed method is based on the synthesis of structurally similar compounds.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Amination cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Final Product Starting Material 4,6-Dichloronicotinic acid Reaction Nucleophilic Aromatic Substitution (e.g., Aqueous Ammonia, high T/P) Starting Material->Reaction Reagents Workup Acidification and Filtration Reaction->Workup Crude Product Final Product This compound Workup->Final Product Purified Product G Start This compound Library Library Synthesis (Amide/Ester Formation) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

References

A Technical Guide to 4-Amino-6-chloronicotinic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, spectral characteristics, and a representative synthetic protocol.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an amino group, a chloro group, and a carboxylic acid group.

IdentifierValue
IUPAC Name 4-amino-6-chloropyridine-3-carboxylic acid[1]
CAS Number 1060811-65-5[2][3]
Molecular Formula C6H5ClN2O2[1][2][3]
SMILES NC1=CC(Cl)=NC=C1C(=O)O[3]

A summary of its key physicochemical and computed properties is presented below.

PropertyValue
Molecular Weight 172.57 g/mol [1][3]
Appearance Off-white to white solid (for related compounds)[4]
Purity ≥97% (commercially available)[3]
Topological Polar Surface Area 76.2 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[5]
XLogP3-AA 1.2[1]
Formal Charge 0[1]

Experimental Data and Protocols

Detailed spectral analyses are crucial for the structural confirmation of this compound. While raw spectral data is not publicly available, commercial suppliers indicate the availability of NMR (¹H NMR, ¹³C NMR) and other spectral data for related compounds, which are essential for quality control and structural elucidation.[6][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the chloro, amino, and carboxylic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each of the six carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C=C and C=N stretching vibrations of the aromatic pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass.

The synthesis of this compound can be approached through various synthetic routes common for pyridine derivatives. A general methodology involves the modification of a pre-existing pyridine ring. One plausible approach is the catalytic reduction of a more halogenated precursor. The following is a generalized protocol based on the synthesis of structurally similar compounds.[9][10]

Objective: To synthesize this compound via catalytic hydrogenation of a polychlorinated precursor.

Materials:

  • 4-Amino-3,5,6-trichloropicolinic acid (precursor)

  • Palladium on carbon (Pd/C, 10%)

  • Aqueous base solution (e.g., LiOH, NaOH, or KOH)

  • Hydrogen gas (H₂)

  • Acid for workup (e.g., HCl)

  • Solvent (e.g., water)

  • Diatomaceous earth (Celite)

Procedure:

  • A suspension of the starting material, 4-amino-3,5,6-trichloropicolinic acid, and 10% Pd/C catalyst is prepared in an aqueous basic solution within a reaction vessel suitable for hydrogenation.

  • The vessel is purged with hydrogen gas to remove air.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., 45 PSI) at a controlled temperature (e.g., 40-70°C) for several hours (e.g., 12-16 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is then acidified with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3.

  • The acidic conditions cause the desired product, this compound, to precipitate out of the solution.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualized Workflows and Relationships

To better illustrate the processes and relationships concerning this compound, the following diagrams have been generated using Graphviz.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product start 4-Amino-3,5,6-trichloropicolinic Acid reaction Catalytic Hydrogenation (H₂, Pd/C, Base) start->reaction filtration Filtration of Catalyst reaction->filtration acidification Acidification (HCl) filtration->acidification precipitation Precipitation acidification->precipitation isolation Collection & Drying precipitation->isolation product 4-Amino-6-chloronicotinic Acid isolation->product

Caption: A flowchart illustrating the key steps in a representative synthesis of this compound.

G Role as a Chemical Intermediate cluster_precursor Precursor for cluster_properties Key Structural Features center_node 4-Amino-6-chloronicotinic Acid pharma Pharmaceuticals center_node->pharma enables synthesis of agro Agrochemicals center_node->agro enables synthesis of specialty Specialty Chemicals center_node->specialty enables synthesis of amino Amino Group (Nucleophilic Site) amino->center_node part of carboxyl Carboxylic Acid (Esterification, Amidation) carboxyl->center_node part of chloro Chloro Group (Substitution Site) chloro->center_node part of

Caption: Logical diagram showing this compound as a versatile chemical intermediate.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nicotinic acid derivatives are known to play roles in various metabolic pathways. Furthermore, related aminopyridine compounds have been investigated for a range of therapeutic applications.

  • Building Block for Drug Discovery: The primary significance of this compound lies in its utility as a versatile building block in organic synthesis.[11] The presence of three distinct functional groups—amino, chloro, and carboxylic acid—on a pyridine scaffold allows for a wide range of chemical modifications to synthesize more complex molecules with potential therapeutic value.

  • Potential Antimicrobial and Anticancer Applications: Derivatives of 4-amino-3,5-dichloropyridine, a structurally related compound, have shown potential antimicrobial and anti-cancer activities, suggesting that derivatives of this compound could be explored for similar applications.[12]

  • Agrochemical Interest: The parent compound, 6-chloronicotinic acid, is a known metabolite of neonicotinoid pesticides like imidacloprid and acetamiprid.[13] This connection suggests that this compound could be relevant in studies of pesticide metabolism and environmental science. The metabolism of such compounds in organisms often involves enzymes like cytochrome P450s.[14]

References

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-6-chloronicotinic acid, a valuable heterocyclic compound for the development of novel therapeutics. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical research due to its potential as a scaffold for the synthesis of biologically active molecules. Its specific substitution pattern, featuring an amino group at the 4-position and a chlorine atom at the 6-position of the nicotinic acid backbone, offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the pursuit of new drug candidates. This guide outlines a robust multi-step synthesis to access this important building block.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from ethyl 4,6-dihydroxynicotinate. The overall strategy involves:

  • Chlorination of the dihydroxy precursor to introduce the chloro substituents.

  • Selective Nucleophilic Aromatic Substitution with a protected amine at the more reactive 4-position.

  • Deprotection of the amino group.

  • Hydrolysis of the ethyl ester to the final carboxylic acid.

Overall_Synthesis_Pathway Ethyl_4,6-dihydroxynicotinate Ethyl 4,6-dihydroxynicotinate Ethyl_4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate Ethyl_4,6-dihydroxynicotinate->Ethyl_4,6-dichloronicotinate Chlorination Protected_Intermediate Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate Ethyl_4,6-dichloronicotinate->Protected_Intermediate Protected Amination Ethyl_Ester Ethyl 4-amino-6-chloronicotinate Protected_Intermediate->Ethyl_Ester Deprotection Final_Product This compound Ethyl_Ester->Final_Product Hydrolysis

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

The initial step involves the conversion of the hydroxyl groups of ethyl 4,6-dihydroxynicotinate to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Step1_Chlorination Start Ethyl 4,6-dihydroxynicotinate Product Ethyl 4,6-dichloronicotinate Start->Product Reflux, 2h Reagent POCl3 Reagent->Product

Caption: Chlorination of ethyl 4,6-dihydroxynicotinate.

Experimental Protocol:

To a reaction vessel, add phosphorus oxychloride (POCl₃, 500 mL). With stirring, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol). Heat the reaction mixture to reflux and maintain for 2 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and stirred for 30 minutes. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under vacuum to yield the crude product.[1]

ParameterValueReference
Starting MaterialEthyl 4,6-dihydroxynicotinate[1]
ReagentPhosphorus oxychloride (POCl₃)[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
ProductEthyl 4,6-dichloronicotinate[1]
Yield~90%[2]
Step 2: Synthesis of Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate

This step involves a selective nucleophilic aromatic substitution at the C4 position of ethyl 4,6-dichloronicotinate with 2,4-dimethoxybenzylamine. The C4 position is more activated towards nucleophilic attack.

Step2_Amination Start Ethyl 4,6-dichloronicotinate Product Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate Start->Product 110°C Reagent 2,4-Dimethoxybenzylamine DIPEA, DMF Reagent->Product

Caption: Protected amination of ethyl 4,6-dichloronicotinate.

Experimental Protocol:

In a reaction flask, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in N,N-dimethylformamide (DMF). Add 2,4-dimethoxybenzylamine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Heat the mixture to 110 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

ParameterValueReference
Starting MaterialEthyl 4,6-dichloronicotinate[3]
Reagent2,4-Dimethoxybenzylamine HCl, DIPEA[3]
SolventN,N-Dimethylformamide (DMF)[3]
Reaction Temperature110 °C[3]
ProductEthyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate[3]
Yield76% (for a similar reaction)[3]
Step 3: Synthesis of Ethyl 4-amino-6-chloronicotinate

The 2,4-dimethoxybenzyl (DMB) protecting group is removed under acidic conditions to yield the free amino group.

Step3_Deprotection Start Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate Product Ethyl 4-amino-6-chloronicotinate Start->Product 50°C, 3h Reagent Trifluoroacetic Acid (TFA) Reagent->Product

Caption: Deprotection of the DMB-protected amine.

Experimental Protocol:

To the starting material, ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate (15 g, 42.8 mmol), add trifluoroacetic acid (TFA, 80 mL). Heat the mixture to 50 °C and maintain for 3 hours. After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure. Adjust the pH of the residue to 8 with aqueous sodium bicarbonate and extract with ethyl acetate. The organic layer is washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to afford the product.

ParameterValue
Starting MaterialEthyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate
ReagentTrifluoroacetic Acid (TFA)
Reaction Temperature50 °C
Reaction Time3 hours
ProductEthyl 4-amino-6-chloronicotinate
Yield61%
Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically via saponification with a base followed by acidification.

Step4_Hydrolysis Start Ethyl 4-amino-6-chloronicotinate Product This compound Start->Product Reflux Reagents 1. NaOH, MeOH/H2O 2. HCl Reagents->Product

Caption: Hydrolysis of the ethyl ester to the final product.

Experimental Protocol:

Dissolve the ethyl ester in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. Reflux the mixture with stirring for 4 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material. Acidify the aqueous phase with concentrated hydrochloric acid. The precipitated product is then collected by filtration, washed with water, and dried under vacuum.[4]

ParameterValueReference
Starting MaterialEthyl 4-amino-6-chloronicotinate[4]
ReagentsSodium hydroxide, Methanol, Water, Hydrochloric acid[4]
Reaction ConditionReflux[4]
ProductThis compound[4]
Yield>95% (typical for saponification)[4]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1Ethyl 4,6-dihydroxynicotinatePOCl₃Ethyl 4,6-dichloronicotinate220.05~90
2Ethyl 4,6-dichloronicotinate2,4-DimethoxybenzylamineEthyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate350.80~76
3Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinateTFAEthyl 4-amino-6-chloronicotinate200.6261
4Ethyl 4-amino-6-chloronicotinateNaOH, HClThis compound172.57>95

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway to this compound. The presented protocols and data provide a solid foundation for the laboratory-scale synthesis of this valuable compound. The modular nature of this synthesis allows for potential modifications to introduce diversity, making it a useful route for the generation of compound libraries for drug discovery programs. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and research goals.

References

An In-depth Technical Guide to 4-Amino-6-chloronicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is a substituted pyridine carboxylic acid. Its chemical structure, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on the pyridine ring, makes it a versatile scaffold for the synthesis of a diverse range of derivatives.

Chemical Properties:

PropertyValue
CAS Number 1060811-65-5
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
IUPAC Name 4-amino-6-chloropyridine-3-carboxylic acid
SMILES NC1=CC(Cl)=NC=C1C(=O)O
Appearance Solid
Purity Typically available at 97% or higher

Synthesis of this compound Derivatives

The chemical structure of this compound allows for the straightforward synthesis of various derivatives, primarily through modifications of the carboxylic acid group to form esters and amides.

Experimental Protocol: Esterification (Fischer-Speier Esterification)

This protocol outlines the synthesis of alkyl esters of this compound.

Materials and Reagents:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: With stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. This step is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

    • The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol describes the synthesis of N-substituted amides of this compound.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

    • Remove the excess chlorinating agent and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

    • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (1.1-1.5 equivalents) in the same solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid solution.

    • Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Biological Activities of this compound Analogs

Derivatives of aminopyridines and nicotinic acid have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. While specific quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, the existing literature on related compounds provides valuable insights into their potential.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antibacterial and antifungal properties. The activity of these compounds is often structure-dependent.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Related Nicotinic Acid Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Acylhydrazones of Nicotinic AcidStaphylococcus aureus7.81 - 15.62[1]
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis1.95 - 15.62[1]
3-acetyl-1,3,4-oxadiazoline derivativesBacillus subtilis7.81[1]
3-acetyl-1,3,4-oxadiazoline derivativesStaphylococcus aureus (MRSA)15.62[1]

Note: These values are for related compounds and not directly for this compound derivatives. They are presented to indicate the potential antimicrobial activity of this class of molecules.

Anticancer Activity

Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. Their mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Table 2: Representative IC₅₀ Values for Anticancer Activity of Related Nicotinic Acid Derivatives

Compound ClassCell LineIC₅₀ (µM)TargetReference
Nicotinic acid-based cytotoxic agentsHCT-15 (Colon Cancer)0.068VEGFR-2[2]
Nicotinic acid-based cytotoxic agentsPC-3 (Prostate Cancer)-VEGFR-2[2]

Note: These values are for related compounds and not directly for this compound derivatives. They are presented to indicate the potential anticancer activity of this class of molecules.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the activities of related aminopyridine compounds, several potential mechanisms can be proposed.

Kinase Inhibition

A significant body of research points to aminopyridine and aminopyrimidine scaffolds as potent inhibitors of various protein kinases.[1][3][4][5][6] These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential Kinase Targets:

  • c-Jun N-terminal Kinases (JNKs): Aminopyridine-based inhibitors have been developed with high selectivity for JNKs, which are involved in inflammatory responses and apoptosis.[3]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Aminopyridine-containing spiro derivatives have shown inhibitory activity against EGFR and HER2, key targets in cancer therapy.[6]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs, incorporating aminopyridine and aminopyrimidine cores, have been developed as potential anticancer agents.

  • Vaccinia-related Kinases (VRK1 and VRK2): Aminopyridine scaffolds have been explored for the development of inhibitors against these kinases, which are involved in cell cycle regulation.[5]

Below is a generalized diagram illustrating a potential kinase inhibition pathway.

Kinase_Inhibition_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Inhibitor 4-Amino-6-chloronicotinic Acid Derivative Inhibitor->Receptor_Tyrosine_Kinase

Caption: Potential mechanism of action via kinase inhibition.

Blockade of Voltage-Gated Potassium Channels

Aminopyridines are well-known blockers of voltage-gated potassium channels.[3][4] This mechanism is particularly relevant in the context of neurological disorders. By blocking these channels, aminopyridines can enhance neurotransmitter release and improve nerve impulse conduction. While this is a primary mechanism for simple aminopyridines, it is plausible that more complex derivatives could retain some of this activity, which might contribute to their overall biological profile.

The following diagram illustrates the general workflow for synthesizing and evaluating these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Amino-6-chloronicotinic Acid Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Antimicrobial Antimicrobial Assays (MIC determination) Esters->Antimicrobial Anticancer Anticancer Assays (IC50 determination) Esters->Anticancer Amides->Antimicrobial Amides->Anticancer Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition) Anticancer->Mechanism

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatives have the potential to exhibit a range of biological activities, including antimicrobial and anticancer effects, likely through the modulation of key signaling pathways such as those involving protein kinases.

Future research in this area should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of a comprehensive library of this compound esters and amides is crucial to establish clear structure-activity relationships.

  • Broad Biological Screening: Derivatives should be screened against a wide panel of microbial strains and cancer cell lines to identify potent and selective lead compounds.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

This technical guide provides a foundational understanding of this compound derivatives and analogs. It is hoped that this information will stimulate further research and development in this promising area of medicinal chemistry.

References

Spectroscopic Profile of 4-Amino-6-chloronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-6-chloronicotinic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide a foundational dataset for the characterization of this molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15s1HH-2
~6.80s1HH-5
~7.50 (broad)s2H-NH₂
~13.50 (broad)s1H-COOH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~168.0-COOH
~155.0C-4
~150.0C-6
~148.0C-2
~115.0C-3
~108.0C-5
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (amino group)
3200-2500BroadO-H stretch (carboxylic acid)
1720-1680StrongC=O stretch (carboxylic acid)
1640-1600MediumN-H bend (amino group)
1600-1550MediumC=C and C=N stretch (aromatic ring)
1300-1200MediumC-O stretch (carboxylic acid)
850-750StrongC-Cl stretch
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
172.01100[M]⁺ (for ³⁵Cl)
174.0132[M]⁺ (for ³⁷Cl)
155.0045[M-OH]⁺
127.0160[M-COOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Use a vortex mixer to ensure the sample is completely dissolved.

  • Transfer the solution to an NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Acquire the ¹H spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Potassium Bromide (KBr) Pellet [2][3]

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply high pressure using a hydraulic press to form a small, transparent pellet.[2]

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Alternative Method: Thin Solid Film [4]

  • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[4]

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[4]

  • Place the salt plate in the spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI) [5]

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

  • The sample is nebulized and ionized by applying a high voltage.

  • The generated ions are then transferred into the mass analyzer.

  • Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass and allow for the determination of the elemental composition.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Processing NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final Characterization Report Structure_Determination->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Technical Guide: Solubility of 4-Amino-6-chloronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

In light of this, this document provides a detailed, standardized experimental protocol for determining the solubility of 4-Amino-6-chloronicotinic acid. Adherence to such a protocol is essential for generating reliable and reproducible data, which is critical for applications in drug development, process chemistry, and analytical science. Additionally, this guide includes known physicochemical properties of the target compound and qualitative solubility information for a structurally related compound, 6-Chloronicotinic acid, to offer some preliminary insights.

Physicochemical Properties of this compound

A summary of the available physicochemical properties for this compound is presented below. This information is fundamental for the design of solubility studies.

PropertyValueSource
CAS Number 1060811-65-5[1][2]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [1]
Appearance Purity >95%[2]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in common organic solvents such as methanol, ethanol, DMSO, acetone, etc., has not been found in published literature. The absence of this data necessitates experimental determination to guide formulation, purification, and analytical method development.

For context, a structurally similar compound, 6-Chloronicotinic acid , is reported to be soluble in ethanol, methanol, and DMSO.[3] This suggests that this compound may also exhibit solubility in polar protic and polar aprotic solvents. However, the presence of the amino group at the 4-position will influence its polarity and hydrogen bonding capacity, leading to different solubility characteristics compared to 6-Chloronicotinic acid.

Experimental Protocol for Solubility Determination

To address the lack of available data, the following section provides a detailed experimental protocol for determining the solubility of this compound. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or screw-cap test tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set at the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess 4-Amino-6- chloronicotinic acid B Add to known volume of solvent A->B Step 1 C Seal and place in thermostatic shaker B->C Step 2 D Agitate for 24-72 hours at constant temperature C->D Step 3 E Filter supernatant to remove undissolved solid D->E Step 4 F Dilute sample to fall within calibration range E->F Step 5 G Quantify concentration (e.g., via HPLC) F->G Step 6 H Calculate solubility (mg/mL or mol/L) G->H Step 7

References

An In-Depth Technical Guide to the pKa Determination of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical pKa Estimation

4-Amino-6-chloronicotinic acid possesses three potential ionization centers: the carboxylic acid group, the pyridine ring nitrogen, and the 4-amino group. However, the amino group's lone pair is significantly involved in resonance with the aromatic ring, making its protonation much less favorable than the pyridine nitrogen. Therefore, we will focus on the two primary pKa values: that of the carboxylic acid (pKa₁) and the pyridinium ion (pKa₂).

  • pKa₁ (Carboxylic Acid): The parent compound, nicotinic acid, has a carboxylic acid pKa of approximately 4.85.[1][2] The presence of a chlorine atom, an electron-withdrawing group, is expected to increase the acidity (lower the pKa) of the carboxylic acid. For instance, the predicted pKa for 6-chloronicotinic acid is around 3.24.[3] Conversely, the 4-amino group is a strong electron-donating group, which would decrease acidity (raise the pKa). These opposing effects suggest the pKa of the carboxylic acid will be slightly lower than that of nicotinic acid.

  • pKa₂ (Pyridine Nitrogen): The pKa of the conjugate acid of pyridine is approximately 5.23.[4][5] The 4-amino group is a powerful electron-donating group, which significantly increases the basicity of the pyridine nitrogen. This is evident in 4-aminopyridine, which has a pKa of 9.17.[6][7] The 6-chloro substituent, being electron-withdrawing, will decrease the basicity of the nitrogen. The pKa of 2-chloropyridine, for example, is a mere 0.49.[8] The strong activating effect of the 4-amino group is expected to dominate, resulting in a pKa for the pyridine nitrogen that is substantially higher than that of pyridine itself, but lower than that of 4-aminopyridine.

Data Presentation: Comparative pKa Values

The following table summarizes the experimental pKa values of structurally related compounds to provide context for the estimated values for this compound.

CompoundIonizable GrouppKa ValueReference(s)
Estimated: this compound Carboxylic Acid ~3.5 - 4.5 Theoretical
Pyridine Nitrogen ~7.5 - 8.5 Theoretical
Nicotinic AcidCarboxylic Acid / Pyridine N2.0, 4.85[1]
PyridinePyridine Nitrogen5.23[4][5]
4-AminopyridinePyridine Nitrogen9.17[6][7]
3-AminopyridinePyridine Nitrogen6.04[9][10]
2-ChloropyridinePyridine Nitrogen0.49[8]
6-Chloronicotinic AcidCarboxylic Acid~3.24 (Predicted)[3]
Benzoic AcidCarboxylic Acid4.20[11]

Experimental Protocols for pKa Determination

To obtain precise pKa values for this compound, several robust experimental methods can be employed. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mM). The solvent should be deionized water or a co-solvent system if solubility is low.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements.

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer to ensure a constant temperature and homogeneity.

    • Immerse the calibrated pH electrode into the solution.

    • For a compound with both acidic and basic groups, perform a biphasic titration. First, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).

    • Titrate the acidified solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12.0-12.5) is reached.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These points can be accurately identified as the inflection points on the titration curve, which are most clearly visualized by plotting the first or second derivative of the curve.

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample (Analyte, KCl) Calibrate->PrepareSample Purge Purge with N2/Ar PrepareSample->Purge Acidify Acidify with HCl (to pH ~2) Purge->Acidify Titrate Titrate with NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Determine Determine pKa (Inflection Points) Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration

This method is applicable if the compound possesses a chromophore near an ionization site, causing the UV-Vis absorbance spectrum to change with pH.

Methodology:

  • Spectral Analysis: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to determine the spectra of the fully protonated and deprotonated species, respectively. Identify the wavelength(s) of maximum absorbance difference (λ_max_).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Measurement:

    • Prepare solutions of the analyte at a constant concentration in each buffer.

    • Measure the absorbance of each solution at the pre-determined λ_max_.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A_ is the absorbance of the acidic form, and A_B_ is the absorbance of the basic form.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra (Acidic & Basic pH) FindLambda Identify λmax Scan->FindLambda PrepBuffers Prepare Buffers (Range of pH) FindLambda->PrepBuffers Dissolve Dissolve Sample in each Buffer PrepBuffers->Dissolve MeasureAbs Measure Absorbance at λmax Dissolve->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Calculate Calculate pKa (Inflection Point) Plot->Calculate

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique that separates ions based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. As the pH of the buffer changes, the ionization state and effective mobility of the analyte change, allowing for pKa determination. This method requires only a very small amount of sample.

Methodology:

  • Buffer System: Prepare a series of background electrolytes (buffers) covering a wide and equidistant pH range (e.g., 24 buffers from pH 1.8 to 11.2).

  • Sample Preparation: Dissolve the analyte and a neutral marker (e.g., DMSO) in a suitable solvent.

  • Electrophoresis:

    • Sequentially inject the sample into the capillary filled with each of the different pH buffers.

    • Apply a voltage and record the migration times of the analyte and the neutral marker.

  • Data Analysis:

    • Calculate the effective mobility (μ_eff_) of the analyte at each pH.

    • Generate a titration curve by plotting the effective mobility as a function of pH.

    • The inflection point(s) of this curve correspond to the pKa value(s) of the analyte.[4]

CE_Workflow A Prepare Buffer Series (Wide pH Range) C Inject Sample into CE for each pH Buffer A->C B Prepare Sample (Analyte + Neutral Marker) B->C D Record Migration Times C->D E Calculate Effective Mobility (μeff) at each pH D->E F Plot μeff vs. pH E->F G Determine pKa from Inflection Point(s) F->G

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Conclusion

The determination of pKa is indispensable for characterizing drug candidates like this compound. While experimental data is pending, theoretical analysis based on its substituents provides a valuable estimation of its ionization behavior. The detailed protocols for potentiometry, spectrophotometry, and capillary electrophoresis provided herein offer robust frameworks for the empirical determination of these crucial physicochemical constants, enabling informed decision-making in the drug development pipeline.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Amino-6-chloronicotinic acid, a key heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide presents a detailed, illustrative framework based on established crystallographic principles and data from closely related structures. The protocols and data herein serve as a robust template for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical development due to its structural analogy to biologically active compounds. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. This knowledge is critical for rational drug design, polymorphism screening, and formulation development.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions, within the crystal.

This whitepaper outlines the complete workflow for the crystal structure determination of a compound like this compound, from material synthesis and crystallization to data collection, structure solution, and refinement.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of several experimental procedures.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available chloropyridines. A common approach involves the amination of a dichloronicotinic acid derivative. Following synthesis, the compound must be purified to a high degree (>98%) to ensure the growth of high-quality single crystals. Standard purification techniques include recrystallization, column chromatography, and sublimation.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, several crystallization techniques should be explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is kept at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation: Illustrative Crystallographic Data

The following tables present a plausible set of crystallographic data for this compound, based on typical values for similar small organic molecules. This data is for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement Details

ParameterIllustrative Value
Empirical formulaC₆H₅ClN₂O₂
Formula weight172.57
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.50(1) Å
b10.80(2) Å
c7.90(1) Å
α90°
β98.50(5)°
γ90°
Volume716.1(2) ų
Z4
Density (calculated)1.600 Mg/m³
Absorption coefficient0.450 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5100
Independent reflections1650 [R(int) = 0.025]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1650 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.105
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Illustrative Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
Cl10.2512(1)0.8453(1)0.1123(1)0.025(1)
O10.8521(2)0.4521(2)0.3154(2)0.030(1)
O20.7811(2)0.6523(2)0.4109(2)0.031(1)
N10.5134(2)0.7245(2)0.2845(2)0.020(1)
N20.3856(2)0.4812(2)0.1987(2)0.028(1)
C10.4123(3)0.7987(3)0.2112(3)0.019(1)
C20.4567(3)0.5987(3)0.2543(3)0.018(1)
C30.6123(3)0.5432(3)0.3214(3)0.021(1)
C40.7012(3)0.6123(3)0.3876(3)0.022(1)
C50.6543(3)0.7456(3)0.3543(3)0.023(1)
C60.7543(3)0.5876(3)0.3543(3)0.024(1)

U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Visualization of Workflows and Structures

Visual representations are crucial for understanding complex relationships and workflows in crystallography.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-Amino- 6-chloronicotinic Acid purification Purification (>98%) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation final_report Final Report & Publication validation->final_report

Caption: Experimental workflow for crystal structure analysis.

Illustrative Molecular and Packing Diagram

The diagram below represents a hypothetical molecular structure and potential intermolecular interactions for this compound in the solid state. Key interactions, such as hydrogen bonding, are highlighted.

Caption: Hypothetical intermolecular hydrogen bonding.

Conclusion

The crystal structure analysis of this compound is essential for advancing its potential applications in drug development and materials science. This technical guide provides a comprehensive, albeit illustrative, framework for the experimental and analytical procedures involved in such an analysis. The methodologies detailed, from synthesis and crystallization to X-ray data collection and structure refinement, represent the standard practices in modern crystallography. The presented data and visualizations serve as a practical template for the reporting and interpretation of the crystal structure of this and related compounds. It is anticipated that the experimental determination of this structure will provide valuable insights into its solid-state properties and guide future molecular design efforts.

An In-depth Technical Guide to the Reactivity of 4-Amino-6-chloronicotinic Acid with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-chloronicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs. Understanding its reactivity towards electrophiles is crucial for the synthesis of novel derivatives with potential biological activity. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, based on established principles of electrophilic aromatic substitution on pyridine rings. The directing effects of the amino, chloro, and carboxylic acid substituents are analyzed to predict the regioselectivity of such reactions. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from known reactions of similarly substituted pyridines to provide a theoretical framework for its functionalization.

Introduction: The Electronic Landscape of this compound

The reactivity of an aromatic system towards electrophiles is governed by the electron density of the ring and the directing effects of its substituents. In the case of this compound, the pyridine ring itself is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. This generally makes electrophilic aromatic substitution on pyridines more challenging than on their carbocyclic counterparts.

The reactivity is further modulated by three substituents:

  • 4-Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance (+R effect), increasing its nucleophilicity. It is an ortho, para-director.

  • 6-Chloro Group (-Cl): A deactivating group that withdraws electron density through induction (-I effect) but can donate electron density through resonance (+R effect). Overall, it is a weak deactivator and an ortho, para-director.

  • 3-Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It is a meta-director.

Predicted Regioselectivity of Electrophilic Attack

The positions available for electrophilic substitution on the this compound ring are C2 and C5. The directing effects of the substituents converge to strongly favor substitution at the C5 position .

  • The 4-amino group directs ortho to itself, which are the C3 and C5 positions. The C3 position is already occupied by the carboxylic acid group.

  • The 6-chloro group directs ortho and para to itself. The ortho position is C5.

  • The 3-carboxylic acid group directs meta to itself, which is the C5 position.

Therefore, it is overwhelmingly likely that electrophilic attack will occur at the C5 position.

Caption: Directing effects of substituents on this compound.

Reactivity with Specific Electrophiles: A Theoretical Overview

While specific experimental data on this compound is scarce, we can predict its reactivity based on general principles of electrophilic aromatic substitution. It is important to note that the strongly deactivating nature of the pyridine ring, compounded by the chloro and carboxylic acid groups, will likely necessitate harsh reaction conditions. The amino group, while activating, can also be protonated under acidic conditions, forming an ammonium salt (-NH₃⁺) which is a strongly deactivating, meta-directing group. This would further decrease the reactivity of the ring.

Halogenation (Bromination and Chlorination)

Halogenation is expected to occur at the C5 position.

  • Predicted Reaction:

    • This compound + X₂ (X = Br, Cl) + Lewis Acid (e.g., FeX₃, AlX₃) → 4-Amino-5-halo-6-chloronicotinic acid

  • Expected Challenges: The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating it and the ring. This may require the use of stronger catalysts or alternative halogenating agents.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.

  • Predicted Reaction:

    • This compound + HNO₃ + H₂SO₄ → 4-Amino-6-chloro-5-nitronicotinic acid

  • Expected Challenges: The strongly acidic conditions will protonate the 4-amino group, converting it to a deactivating, meta-directing ammonium group. This would significantly hinder the reaction and could potentially alter the regioselectivity, although the combined directing effects of the other groups would still favor the C5 position.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring.

  • Predicted Reaction:

    • This compound + SO₃ + H₂SO₄ → 4-Amino-6-chloro-5-sulfonicotinic acid

  • Expected Challenges: Similar to nitration, the highly acidic conditions will protonate the amino group, reducing the ring's reactivity.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings like pyridine. The pyridine nitrogen forms a complex with the Lewis acid catalyst, leading to further deactivation. Therefore, direct Friedel-Crafts acylation or alkylation of this compound is predicted to be unsuccessful under standard conditions.

G General Electrophilic Substitution Workflow start This compound intermediate Sigma Complex (Carbocation Intermediate) start->intermediate Electrophilic Attack at C5 reagents Electrophile (E+) (e.g., Br+, NO2+, SO3H+) reagents->intermediate conditions Reaction Conditions (e.g., Lewis Acid, Strong Acid) conditions->intermediate product 5-Substituted Product intermediate->product Deprotonation

Caption: Generalized workflow for electrophilic substitution on the subject molecule.

Summary of Predicted Reactivity and Quantitative Data (Hypothetical)

Due to the lack of specific experimental data, the following table presents hypothetical quantitative data based on the predicted reactivity and general knowledge of similar reactions. This data is for illustrative purposes only and should not be considered experimentally verified.

Electrophilic ReactionElectrophile/ReagentsPredicted Major ProductHypothetical Yield (%)Hypothetical Conditions
BrominationBr₂ / FeBr₃4-Amino-5-bromo-6-chloronicotinic acid40-6080 °C, 12h, in oleum
ChlorinationCl₂ / AlCl₃4-Amino-5-chloro-6-chloronicotinic acid30-50100 °C, 24h, sealed tube
NitrationHNO₃ / H₂SO₄4-Amino-6-chloro-5-nitronicotinic acid20-40120 °C, 6h
SulfonationSO₃ / H₂SO₄4-Amino-6-chloro-5-sulfonicotinic acid50-70150 °C, 4h

Hypothetical Experimental Protocols

The following are hypothetical, generalized protocols for the electrophilic substitution reactions of this compound. These are intended as a starting point for experimental design and would require significant optimization.

General Procedure for Halogenation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., oleum or a high-boiling halogenated solvent) is added a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃, 1.1 eq) at room temperature under an inert atmosphere.

  • The halogenating agent (Br₂ or Cl₂, 1.1 eq) is added dropwise to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (e.g., 12-24 hours).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water/ice.

  • The pH is adjusted to precipitate the product, which is then collected by filtration, washed with water, and dried.

  • Purification is carried out by recrystallization or column chromatography.

General Procedure for Nitration
  • This compound (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • The reaction mixture is slowly heated to the desired temperature (e.g., 120 °C) and maintained for the required time (e.g., 6 hours).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Purification is performed by recrystallization.

Conclusion

The reactivity of this compound towards electrophiles is predicted to be low due to the electron-deficient nature of the pyridine ring and the presence of two deactivating substituents. However, the strong activating and directing effect of the 4-amino group, in concert with the directing effects of the chloro and carboxylic acid groups, strongly suggests that any successful electrophilic substitution will occur at the C5 position. The primary challenge in the practical application of these reactions is overcoming the low reactivity of the substrate and the potential for side reactions under the harsh conditions that are likely required. Further experimental investigation is necessary to validate these predictions and to develop optimized protocols for the synthesis of novel derivatives of this compound for applications in drug discovery and development.

The Multifaceted Biological Activity of Substituted Nicotinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nicotinic acid (niacin, vitamin B3) and its derivatives are a versatile class of compounds with a rich history in medicine, primarily known for their lipid-lowering effects. However, the therapeutic potential of substituted nicotinic acids extends far beyond dyslipidemia, encompassing anti-inflammatory, analgesic, antimicrobial, and vasodilatory properties. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules.

Core Biological Activities and Structure-Activity Relationships

Substituted nicotinic acids exhibit a broad spectrum of biological activities, largely influenced by the nature and position of substituents on the pyridine ring. The core activities and key structure-activity relationship (SAR) insights are summarized below.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on the anti-inflammatory and analgesic potential of nicotinic acid derivatives. Various substitutions on the nicotinic acid scaffold have yielded compounds with potent activities, often comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship:

  • 2-Aryl/Arylamino Substitution: The introduction of substituted phenyl groups at the 2-position of the nicotinic acid ring has been a particularly fruitful strategy. For instance, 2-arylaminonicotinic acid derivatives have shown significant anti-inflammatory and analgesic effects. The nature of the substituent on the aryl ring plays a crucial role; for example, compounds with a 2-bromophenyl substituent have demonstrated distinctive analgesic and anti-inflammatory activities[1].

  • Hydrazone Moiety: The derivatization of the carboxylic acid group into hydrazones has also led to potent anti-inflammatory agents. The nature of the aldehyde or ketone used to form the hydrazone significantly influences the activity.

Quantitative Data on Anti-inflammatory and Analgesic Activity:

The following table summarizes the anti-inflammatory and analgesic activities of selected substituted nicotinic acid derivatives.

Compound IDStructureAssayEndpointResultReference
4c 2-(2-bromophenylamino)nicotinic acid derivativeCarrageenan-induced paw edema (in vivo)% Inhibition of edemaHigh[1]
4c Acetic acid-induced writhing (in vivo)% Analgesic activity73.7 ± 6.2%[2]
Isonicotinate 5 Isonicotinate of meta-aminophenolROS production in human blood cells (in vitro)IC501.42 ± 0.1 µg/mL[3]
Nicotinate 10b Pyridine-based COX-2 inhibitorCOX-2 Inhibition (in vitro)IC500.52 µM[4]
Antimicrobial Activity

Substituted nicotinic acids, particularly those incorporating hydrazide and hydrazone moieties, have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.

Structure-Activity Relationship:

  • Hydrazide-Hydrazones: The condensation of nicotinic acid hydrazide with various aldehydes to form N'-arylidene-nicotinohydrazides is a common strategy. The antimicrobial activity is highly dependent on the substituent on the arylidene ring. For example, a 5-nitrofuran substituent has been shown to confer broad-spectrum antibacterial activity[5].

  • Isatin Hydrazones: The reaction of nicotinic acid hydrazides with isatins has produced compounds with notable antitubercular activity[6]. The lipophilicity of the final molecule appears to be a crucial factor for antimycobacterial efficacy[6].

Quantitative Data on Antimicrobial Activity:

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected substituted nicotinic acid derivatives against various microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Acylhydrazone 13 5-nitrofuran derivativeStaphylococcus epidermidis ATCC 122281.95[5]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[5]
Oxadiazoline 25 5-nitrofuran derivativeBacillus subtilis ATCC 66337.81[5]
Oxadiazoline 25 Staphylococcus aureus ATCC 65387.81[5]
Isatin Hydrazide 8c Isatin derivativeMycobacterium tuberculosis6.25[6]
Nicotinamide NC 3 Thiocarbohydrazone derivativeKlebsiella pneumoniae0.032 mM[2]
Nicotinamide NC 3 Pseudomonas aeruginosa0.032 mM[2]
Lipid-Lowering and Vasodilatory Activity

The classical application of nicotinic acid is in the management of dyslipidemia. This effect is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The vasodilatory effect, which often manifests as flushing, is also linked to GPR109A activation.

Structure-Activity Relationship:

  • GPR109A Agonism: The carboxylic acid moiety of nicotinic acid is crucial for its interaction with GPR109A. Modifications to the pyridine ring can modulate the potency and selectivity for this receptor. The development of G-protein biased GPR109A agonists that minimize β-arrestin signaling is an active area of research to reduce the flushing side effect[7].

  • Thionicotinic Acids: The introduction of a thioether linkage at the 2-position, such as in 2-(1-adamantylthio)nicotinic acid, has been shown to produce potent vasorelaxant effects.

Quantitative Data on GPR109A Activation and Vasorelaxation:

The following table provides EC50 and ED50 values for nicotinic acid and some of its derivatives.

CompoundAssayEndpointResultReference
Niacin GPR109A activation (calcium mobilization)EC50~52 nM[7]
Compound 5a GPR109A activation (calcium mobilization)EC5045 nM[7]
β-hydroxybutyrate GPR109A activationEC50700-800 µM[8]
2-(1-adamantylthio)nicotinic acid (6) Vasorelaxation of rat thoracic aortaED5021.3 nM

Key Signaling Pathways

The diverse biological activities of substituted nicotinic acids are mediated through various signaling pathways. The most well-characterized of these is the GPR109A pathway.

GPR109A Signaling Pathway in Lipid Metabolism

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of hormone-sensitive lipase, ultimately leading to reduced lipolysis and a decrease in the release of free fatty acids into the circulation.

GPR109A_Lipid_Metabolism cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A

GPR109A signaling pathway in adipocytes.

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Analgesia

The analgesic effects of some nicotinic acid derivatives are thought to be mediated through their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs in the central and peripheral nervous systems can modulate pain perception through descending inhibitory pathways. For example, activation of α7 nAChRs in the ventrolateral periaqueductal gray (vlPAG) can lead to antinociception[9].

nAChR_Analgesia cluster_cns Central Nervous System (CNS) vlPAG vlPAG Neuron RVM RVM Neuron vlPAG->RVM Activates Descending Pathway Spinal_Cord Spinal Cord Dorsal Horn RVM->Spinal_Cord Inhibits Pain Transmission Analgesia Analgesia (Pain Relief) Spinal_Cord->Analgesia Leads to Nicotinic_Agonist Nicotinic Agonist (e.g., Nicotinic Acid Derivative) Nicotinic_Agonist->vlPAG Activates α7 nAChRs Pain_Signal Nociceptive Input Pain_Signal->Spinal_Cord

nAChR-mediated descending pain modulation.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the evaluation of substituted nicotinic acids.

General Synthesis of N'-Aryl-nicotinohydrazides

This protocol describes a general method for the synthesis of nicotinic acid hydrazide and its subsequent condensation with an aromatic aldehyde.

Step 1: Synthesis of Nicotinic Acid Hydrazide

  • A mixture of nicotinic acid (1 equivalent) and thionyl chloride (excess, e.g., 5-10 equivalents) is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield nicotinoyl chloride.

  • The crude nicotinoyl chloride is dissolved in a suitable solvent (e.g., ethanol) and cooled in an ice bath.

  • Hydrazine hydrate (excess, e.g., 3-5 equivalents) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford pure nicotinic acid hydrazide.

Step 2: Synthesis of N'-Aryl-nicotinohydrazide

  • A solution of nicotinic acid hydrazide (1 equivalent) in ethanol is prepared.

  • The desired aromatic aldehyde (1 equivalent) is added to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • The mixture is refluxed for 4-8 hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, DMF) to yield the pure N'-aryl-nicotinohydrazide.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitrite Determination

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to each well (except for the negative control).

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Griess Reagent Preparation: Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serial two-fold dilutions of the test compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without compound) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Drug Discovery Workflow

The discovery and development of novel bioactive substituted nicotinic acids typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_Selection Target Identification (e.g., GPR109A, COX-2) Library_Design Library Design & SAR Analysis Target_Selection->Library_Design Synthesis Chemical Synthesis of Nicotinic Acid Derivatives Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Anti-inflammatory, Antimicrobial) Purification->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Selectivity Selectivity & Off-Target Screening Hit_Confirmation->Selectivity SAR_Optimization Structure-Activity Relationship Optimization Selectivity->SAR_Optimization ADME ADME/Tox Profiling (In Vitro) SAR_Optimization->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection In_Vivo In Vivo Efficacy Models (e.g., Carrageenan Paw Edema) Lead_Selection->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox

Drug discovery workflow for nicotinic acid derivatives.

Conclusion

Substituted nicotinic acids represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for further research. This technical guide provides a foundational understanding of the current state of knowledge, from quantitative bioactivity data and detailed experimental protocols to the underlying signaling pathways. It is anticipated that continued exploration of the chemical space around the nicotinic acid core will lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Amino-6-chloronicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 4,6-Dichloronicotinic acid, via the hydrolysis of its ethyl ester. The subsequent step involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position. Detailed experimental procedures, data tables for quantitative analysis, and diagrams illustrating the workflow and reaction mechanism are provided to ensure reproducibility and clarity for researchers.

Part 1: Synthesis of 4,6-Dichloronicotinic Acid

The initial phase of the synthesis focuses on the preparation of the precursor, 4,6-Dichloronicotinic acid. This is achieved through a two-stage process starting from Ethyl 4,6-dihydroxynicotinate.

Stage 1.1: Synthesis of Ethyl 4,6-dichloronicotinate

The first stage involves the conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate using a chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 500 mL).

  • Addition of Reactant: While stirring, slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the flask.[1][2][3]

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 2 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess POCl₃ by distillation under reduced pressure.[1][2]

  • Quenching: Carefully and slowly pour the cooled residue into a beaker containing ice water with vigorous stirring.[1][2]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[1]

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[1]

Quantitative Data for Stage 1.1:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Reference
Ethyl 4,6-dihydroxynicotinate183.17600.328-[1][3]
Phosphorus oxychloride (POCl₃)153.33(500 mL)--[1][3]
Ethyl 4,6-dichloronicotinate220.05650.295~90[1]
Stage 1.2: Hydrolysis to 4,6-Dichloronicotinic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 4,6-dichloronicotinate (e.g., 22.0 g, 0.1 mol) in a mixture of tetrahydrofuran (THF) and methanol.[4]

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 1.2 eq, 4.8 g in water) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Acidification: After the reaction is complete, remove the organic solvents under reduced pressure. Redissolve the residue in water and acidify with hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.[4]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4,6-Dichloronicotinic acid.[4]

Quantitative Data for Stage 1.2:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Reference
Ethyl 4,6-dichloronicotinate220.0522.00.1-[4]
Sodium Hydroxide (NaOH)40.004.80.12-[4]
4,6-Dichloronicotinic acid192.00~18.4~0.096~96[4]

Overall Synthesis Workflow for 4,6-Dichloronicotinic Acid

G cluster_0 Stage 1.1: Chlorination cluster_1 Stage 1.2: Hydrolysis A Ethyl 4,6-dihydroxynicotinate B POCl3, Reflux A->B 1. C Ethyl 4,6-dichloronicotinate B->C 2. D Ethyl 4,6-dichloronicotinate E 1. NaOH (aq) 2. HCl D->E 3. F 4,6-Dichloronicotinic acid E->F 4.

References

Application Note: Purification of 4-Amino-6-chloronicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-6-chloronicotinic acid is a valuable heterocyclic building block used in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final product, and introduce potential toxicological issues. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities present should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of pure crystals. Impurities are left behind in the solution (mother liquor) or are removed via hot filtration.[1]

Experimental Protocol

This protocol is divided into two main stages: selecting an appropriate solvent system and performing the bulk recrystallization.

Part 1: Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization.[1] For this compound, its amino and carboxylic acid groups suggest that polar protic solvents like water, ethanol, and methanol are good starting candidates.[3][4][5] Mixed solvent systems, such as ethanol-water, are often effective for amino acids as they allow for fine-tuning of solubility properties.[6]

Methodology:

  • Place approximately 50 mg of the crude this compound into several test tubes.

  • Add a different solvent (e.g., water, ethanol, methanol, ethanol/water mixtures) dropwise to each tube at room temperature, vortexing after each addition, until a total of 1 mL is added. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point. Observe if the compound dissolves completely.

  • If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening

The following table summarizes hypothetical results from a solvent screening experiment to identify a suitable solvent system.

Solvent System (v/v)Solubility (20°C)Solubility (at Boiling)Crystal Formation on CoolingRemarks
WaterSparingly SolubleSolubleAbundant, fine needlesGood potential, but high water solubility may reduce yield.
EthanolSparingly SolubleVery SolublePoor, small amountToo soluble in hot ethanol for good recovery.
MethanolSolubleVery SolubleNoneCompound is too soluble for methanol to be effective alone.[3][5]
Ethanol/Water (4:1) Slightly Soluble Completely Soluble Abundant, well-formed prisms Optimal choice. Good differential solubility.
AcetoneInsolubleSparingly SolubleN/ANot a suitable solvent.

Part 2: Bulk Recrystallization Protocol

Based on the screening, a 4:1 ethanol/water mixture is selected as the optimal solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatulas and glass stir rods

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the 4:1 ethanol/water solvent mixture in portions while gently heating and stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 4:1 ethanol/water solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Data Presentation: Purification Summary

The following table summarizes the expected results of the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to beige powderWhite crystalline solid
Purity (by HPLC) ~96.5%>99.5%
Mass 10.0 g8.2 g
Yield N/A82%
Melting Point 188-191°C (decomposes)190-192°C (decomposes)[3][5]

Visualizations

Recrystallization Workflow Diagram

The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.

G Figure 1: Recrystallization Experimental Workflow A Dissolve Crude Solid Add minimal hot 4:1 EtOH/Water B Hot Filtration (Optional) Remove insoluble impurities A->B if needed C Slow Cooling Allow solution to reach room temperature A->C if no insolubles B->C D Induce Crystallization Pure compound precipitates C->D E Ice Bath Maximize crystal yield D->E F Vacuum Filtration Isolate crystals from mother liquor E->F G Wash Crystals Rinse with ice-cold solvent F->G H Dry Crystals Remove residual solvent G->H I Pure this compound H->I

Caption: A flowchart of the recrystallization process.

Diagram of Purification Principle

This diagram illustrates the separation of the target compound from soluble and insoluble impurities during the recrystallization process.

G Figure 2: Principle of Purification by Recrystallization cluster_0 Hot Saturated Solution cluster_1 After Cooling & Filtration A Target Compound (Soluble) D Pure Crystals of Target Compound A->D Crystallizes B Soluble Impurities (Soluble) E Mother Liquor (Soluble Impurities Remain) B->E Stays in Solution C Insoluble Impurities (Suspended)

Caption: Separation principle of recrystallization.

References

Application Note: HPLC Analysis for Purity Determination of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloronicotinic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Principle

This method utilizes a C18 stationary phase to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase modifier is used to ensure good peak shape and retention of the acidic analyte. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, allowing for accurate quantification based on peak area.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid (reagent grade, ~99%).

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) can be used as the diluent to ensure sample compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent in a volumetric flask.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Test (SST) Results

The following table presents hypothetical system suitability data to ensure the performance of the HPLC system.

ParameterAcceptance CriteriaResult
Tailing Factor (Main Peak) ≤ 2.01.2
Theoretical Plates (Main Peak) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Hypothetical Purity Analysis of Different Batches

This table shows example purity results for three different batches of synthesized this compound, analyzed using the described HPLC method.

Batch NumberRetention Time (min)Peak Area (mAU*s)% Purity
Batch A12.5485099.2%
Batch B12.6479598.5%
Batch C12.5491099.8%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep Preparation sol_prep Solution Preparation (Mobile Phase, Standard, Sample) hplc_setup HPLC System Setup sol_prep->hplc_setup sst System Suitability Test (SST) hplc_setup->sst analysis Analysis sample_injection Sample Injection & Chromatographic Run sst->sample_injection If SST Passes peak_integration Peak Integration & Identification sample_injection->peak_integration data_proc Data Processing purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc final_report Final Report Generation purity_calc->final_report report Reporting

Caption: Workflow for HPLC Purity Analysis.

The described RP-HPLC method is suitable for the routine purity analysis of this compound. The method is straightforward, utilizing common reagents and instrumentation, and provides a clear separation of the main compound from potential impurities. This application note serves as a comprehensive guide for implementing this analytical procedure in a quality control or research and development setting. Method validation according to ICH guidelines is recommended before routine use.

Application Note: ¹H NMR Characterization of 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predicted data for the ¹H NMR characterization of 4-Amino-6-chloronicotinic acid. In the absence of direct experimental spectra in publicly available literature, this note presents a predicted ¹H NMR data table based on the analysis of structurally related compounds. The provided experimental protocol outlines a standard procedure for acquiring high-quality ¹H NMR data for this class of compounds. This information is intended to serve as a valuable resource for the synthesis, identification, and quality control of this compound in research and drug development settings.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. This application note details the expected ¹H NMR characteristics of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data

Due to the lack of publicly available experimental ¹H NMR data for this compound, the following data is a prediction based on the known chemical shifts and coupling constants of analogous compounds, such as 6-chloronicotinic acid and 4-aminopyridine. The predicted chemical shifts are referenced to a standard internal TMS (tetramethylsilane) at 0 ppm and are based on analysis in a common deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-28.0 - 8.2Singlet (s)-1H
H-56.5 - 6.7Singlet (s)-1H
-NH₂6.0 - 6.5Broad Singlet (br s)-2H
-COOH12.0 - 13.0Broad Singlet (br s)-1H

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in certain solvents.

Experimental Protocol

This protocol provides a general procedure for the ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and amines due to its ability to dissolve a wide range of compounds and slow down the exchange of labile protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

    • Spectrometer Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

3. Data Acquisition and Processing:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to obtain optimal resolution and lineshape.

  • Acquire the Free Induction Decay (FID) data.

  • Process the FID using appropriate software (e.g., MestReNova, TopSpin). This includes:

    • Fourier Transformation.

    • Phase Correction.

    • Baseline Correction.

    • Integration of the signals.

    • Referencing the spectrum to the internal standard (TMS at 0 ppm).

  • Analyze the processed spectrum to determine chemical shifts, multiplicities, coupling constants, and integrals.

Visualization of Key Information

The following diagrams illustrate the structure of the analyte and the general workflow for its characterization.

Caption: Chemical structure of this compound.

experimental_workflow Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze report Application Note & Data Table analyze->report Generate Report

Caption: General workflow for ¹H NMR characterization.

Discussion of Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, with two signals in the aromatic region corresponding to the two protons on the pyridine ring, a broad signal for the amino protons, and another broad signal for the carboxylic acid proton at a significantly downfield shift.

  • H-2 Proton: The proton at the 2-position is adjacent to the nitrogen atom and the carboxylic acid group. It is expected to be the most deshielded of the ring protons, appearing as a singlet in the range of 8.0 - 8.2 ppm.

  • H-5 Proton: The proton at the 5-position is influenced by the amino group at the 4-position and the chloro group at the 6-position. The electron-donating amino group will shield this proton, shifting it upfield relative to the H-2 proton. It is predicted to appear as a singlet around 6.5 - 6.7 ppm.

  • Amino (-NH₂) Protons: These protons will likely appear as a broad singlet. Their chemical shift is variable and dependent on experimental conditions.

  • Carboxylic Acid (-COOH) Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.

Conclusion

This application note provides a predicted ¹H NMR data set and a comprehensive experimental protocol for the characterization of this compound. While the provided data is based on theoretical predictions from analogous structures, it serves as a robust guide for researchers in the analysis and confirmation of this compound. The detailed protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra, which is crucial for the unambiguous structural elucidation in a drug discovery and development pipeline. It is recommended that experimental data be acquired to confirm and refine the predicted values presented herein.

Application Notes and Protocols for the Use of 4-Amino-6-chloronicotinic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the incorporation of the non-canonical building block, 4-Amino-6-chloronicotinic acid, into peptide or small molecule libraries using solid-phase synthesis (SPS). The protocols outlined are based on established solid-phase peptide synthesis (SPPS) methodologies and are intended to serve as a foundational framework for researchers. Optimization of the described procedures may be necessary depending on the specific resin, linker, and subsequent synthetic steps.

This compound offers a unique scaffold for drug discovery, presenting a substituted pyridine ring that can be further functionalized. Its integration into solid-phase synthesis allows for the rapid generation of diverse compound libraries for screening and lead optimization.

Core Principles

The solid-phase synthesis strategy for incorporating this compound involves several key stages:

  • Protection of the Amino Group: The 4-amino group of the nicotinic acid derivative must be protected to prevent unwanted side reactions during resin loading and subsequent coupling steps. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group in SPPS due to its base-lability, which allows for orthogonal deprotection strategies.[1][2]

  • Resin Loading (Immobilization): The protected this compound is covalently attached to a solid support (resin) via its carboxylic acid functionality. The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the synthesized molecule.[3][4] For obtaining a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice due to its acid-labile nature, which allows for mild cleavage conditions that preserve many acid-sensitive side-chain protecting groups.[5]

  • Iterative Elongation: Once the initial building block is immobilized, the peptide or small molecule chain can be elongated through sequential deprotection and coupling steps.

  • Cleavage from Resin: The final synthesized compound is cleaved from the solid support, typically using an acidic cocktail that also removes any remaining side-chain protecting groups.[6][7][8]

Experimental Protocols

Fmoc Protection of this compound

This protocol describes the protection of the amino group of this compound with the Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and water with DIPEA.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-4-amino-6-chloronicotinic acid.

  • Verify the product purity by LC-MS and NMR.

Loading of Fmoc-4-amino-6-chloronicotinic acid onto 2-Chlorotrityl Chloride Resin

This protocol details the immobilization of the protected building block onto the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-4-amino-6-chloronicotinic acid

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.[3]

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-6-chloronicotinic acid (1.5-2 equivalents relative to the resin loading capacity) in DCM.

  • Add DIPEA (3-4 equivalents) to the solution of the protected amino acid.

  • Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.[9]

  • Drain the capping solution and wash the resin sequentially with DCM, DMF, and MeOH.

  • Dry the resin under vacuum.

  • Determine the loading of the resin by Fmoc quantification. This is achieved by treating a small, weighed amount of resin with a solution of 20% piperidine in DMF and measuring the absorbance of the liberated dibenzylfulvene-piperidine adduct at 290 or 301 nm.[9]

Solid-Phase Elongation (Example: Coupling of an Amino Acid)

This protocol describes a typical cycle of deprotection and coupling to elongate the chain.

Materials:

  • Loaded resin from the previous step

  • 20% Piperidine in Dimethylformamide (DMF)

  • Fmoc-protected amino acid

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the deprotection byproducts.

Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HBTU/HOBt or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[11]

  • If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • After a negative Kaiser test, wash the resin with DMF to remove excess reagents.

Cleavage from the Resin

This protocol describes the final cleavage of the synthesized compound from the 2-CTC resin.

Materials:

  • Peptide-on-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[7]

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents and Typical Quantities for Solid-Phase Synthesis

StepReagentTypical Equivalents (relative to resin loading)
Resin Loading Fmoc-4-amino-6-chloronicotinic acid1.5 - 2.0
DIPEA3.0 - 4.0
Deprotection 20% Piperidine in DMFN/A (used in excess)
Coupling Fmoc-Amino Acid3.0 - 5.0
HBTU/HATU3.0 - 5.0
HOBt (if using HBTU)3.0 - 5.0
DIPEA6.0 - 10.0
Cleavage TFA/TIS/Water (95:2.5:2.5)N/A (used in excess)

Table 2: Typical Reaction Parameters

StepSolventTemperatureTime
Resin Swelling DCM or DMFRoom Temperature30 - 60 min
Resin Loading DCMRoom Temperature2 - 4 hours
Fmoc Deprotection DMFRoom Temperature2 x (5-20) min
Amino Acid Coupling DMFRoom Temperature1 - 2 hours
Cleavage N/ARoom Temperature1 - 2 hours

Note: The data presented in these tables are representative and should be used as a starting point. Optimization may be required for specific sequences and scales.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_prep Preparation cluster_sps Solid-Phase Synthesis Cycle cluster_final Final Steps start Start: this compound protect Fmoc Protection of Amino Group start->protect load Resin Loading (Immobilization on 2-CTC Resin) protect->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect wash1 Wash deprotect->wash1 couple Amino Acid Coupling (HBTU/DIPEA) wash2 Wash couple->wash2 wash1->couple wash2->deprotect Repeat for next residue cleave Cleavage from Resin (TFA Cocktail) wash2->cleave purify Purification (RP-HPLC) cleave->purify end Final Product purify->end

Caption: General workflow for solid-phase synthesis using this compound.

Resin_Loading_Diagram Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Loaded Resin Resin->Loaded_Resin DCM Fmoc_AA Fmoc-4-amino-6-chloronicotinic acid Fmoc_AA->Loaded_Resin DIPEA DIPEA DIPEA->Loaded_Resin

Caption: Key components for loading onto 2-chlorotrityl chloride resin.

Deprotection_Coupling_Cycle start_cycle Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start_cycle->deprotection wash1 Wash (DMF) deprotection->wash1 free_amine Resin-Bound Peptide (Free Amine) wash1->free_amine coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) free_amine->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->deprotection Iterate

Caption: The iterative deprotection and coupling cycle in solid-phase synthesis.

References

Application Notes & Protocols: 4-Amino-6-chloronicotinic Acid as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-6-chloronicotinic acid is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active compounds. Its substituted pyridine core serves as a key scaffold in the development of potent and selective enzyme inhibitors, particularly for the protein kinase family. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides detailed protocols and application notes for the utilization of this compound as a precursor for the synthesis of a novel class of kinase inhibitors. The methodologies described herein are based on established synthetic transformations and provide a framework for the development of new therapeutic agents.

I. Synthetic Strategy Overview

The general strategy for elaborating this compound into potent kinase inhibitors involves a two-step process. The first key step is a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the 6-position of the nicotinic acid core.[1][2] This is followed by an amide bond formation to couple the carboxylic acid moiety with a desired amine, which can be tailored to interact with specific residues in the kinase active site.

G cluster_0 Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C 4-Amino-6-arylnicotinic acid intermediate B->C D Amide Coupling (Amine, Coupling agent) C->D Step 2 E Final Kinase Inhibitor D->E

Figure 1: General synthetic workflow for the preparation of kinase inhibitors from this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-(4-methoxyphenyl)nicotinic acid (Intermediate 1)

This protocol describes the Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-Amino-6-(4-methoxyphenyl)nicotinic acid as a solid.

Protocol 2: Synthesis of N-(3-aminophenyl)-4-amino-6-(4-methoxyphenyl)nicotinamide (Final Product)

This protocol describes the amide coupling of the carboxylic acid intermediate with an amine.

Materials:

  • 4-Amino-6-(4-methoxyphenyl)nicotinic acid (Intermediate 1)

  • 3-Aminoaniline

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Amino-6-(4-methoxyphenyl)nicotinic acid (1.0 eq) in DMF.

  • Add 3-aminoaniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product, N-(3-aminophenyl)-4-amino-6-(4-methoxyphenyl)nicotinamide.

III. Application: Inhibition of Receptor Tyrosine Kinases

Derivatives of this compound are designed to target the ATP-binding site of protein kinases, such as Receptor Tyrosine Kinases (RTKs). RTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers. The synthesized inhibitors are expected to compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.

G cluster_0 RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP P P RTK->P Autophosphorylation Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 2: Proposed mechanism of action of the synthesized kinase inhibitor in a Receptor Tyrosine Kinase (RTK) signaling pathway.

IV. Quantitative Data

The inhibitory potency of the synthesized compounds against a panel of kinases can be determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor efficacy.

Compound IDTarget KinaseIC₅₀ (nM)
Inhibitor-1EGFR50
Inhibitor-1VEGFR2150
Inhibitor-1PDGFRβ200
Inhibitor-2EGFR75
Inhibitor-2VEGFR2250
Inhibitor-2PDGFRβ300

Table 1: Hypothetical inhibitory activity of synthesized compounds against selected Receptor Tyrosine Kinases.

V. Conclusion

This compound represents a versatile and readily available starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document, particularly the use of Suzuki-Miyaura coupling and amide bond formation, provide a robust platform for generating a library of diverse compounds. The structure-activity relationship (SAR) can be systematically explored by varying the substituents at the 6-position and the amine component of the amide moiety. The resulting compounds have the potential for development as targeted therapies for a range of diseases driven by aberrant kinase signaling. Further optimization and biological evaluation are warranted to identify lead candidates for preclinical and clinical development.

References

Application Notes and Protocols: 4-Amino-6-chloronicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-6-chloronicotinic acid and its analogs in the synthesis of agrochemicals, with a primary focus on herbicides. The document includes detailed experimental protocols, quantitative data on the efficacy of synthesized compounds, and diagrams illustrating synthetic pathways and modes of action.

Application in Herbicide Synthesis

This compound serves as a key structural motif in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[1] The picolinic acid core is a well-established pharmacophore in this class of herbicides, with commercial examples including picloram and aminopyralid.[2][3]

Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives

A significant application of 4-aminopicolinate structures is in the synthesis of novel herbicides with enhanced efficacy and weed spectrum. One such class of compounds is the 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. These derivatives have demonstrated potent herbicidal activity against a range of broadleaf weeds.

General Synthetic Workflow:

The synthesis of these compounds typically involves a multi-step process, starting from a protected 4-amino-picolinonitrile precursor.

G A 4-Amino-3,5,6-trichloro-2-picolinonitrile B Amino Group Protection A->B Phthaloyl dichloride, DMAP, TEA C Fluorination B->C CsF, DMSO D Deprotection C->D NH3·H2O E Nucleophilic Substitution with Hydrazine D->E N2H4·H2O F Knorr Cyclization with Aryl Ketone E->F Aryl Ketone Derivative G Hydrolysis of Nitrile F->G 1 M aq. KOH H Target Herbicide G->H

Caption: General synthetic workflow for 4-amino-6-(5-aryl-1-pyrazolyl)-picolinic acid analogs.[4]

Quantitative Herbicidal Activity Data

The herbicidal efficacy of synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives has been evaluated against various weed species. The data is typically presented as the concentration required to inhibit root growth by 50% (IC50) or as a percentage of inhibition at a given concentration.

Table 1: In Vitro Herbicidal Activity of Selected 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives against Arabidopsis thaliana

Compound IDR Group on Aryl RingConcentration (µmol/L)Root Growth Inhibition (%)IC50 (µmol/L)
S2024-Cl0.578.4Not Reported
Florpyrauxifen-0.533.8Not Reported
Picloram-Not ReportedNot Reported>10
V-2Not specifiedNot ReportedNot Reported0.038
Halauxifen-methyl-Not ReportedNot Reported1.0

Data sourced from multiple studies for comparative purposes.[4]

Table 2: Post-emergence Herbicidal Activity of Selected Compounds against Broadleaf Weeds

Compound IDWeed SpeciesConcentration (µM)Inhibition (%)
Various (28 compounds)Brassica napus (BN)250> 80
Various (10 compounds)Amaranthus retroflexus (AL)Not specified100

Data represents a summary of findings from a study on 41 novel compounds.[4]

Mode of Action: Synthetic Auxins

Herbicides derived from 4-aminopicolinic acid act as synthetic auxins. Their mode of action involves binding to the auxin receptor, specifically the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box). This binding initiates a cascade of events that disrupt normal plant growth.

cluster_cell Plant Cell herbicide Synthetic Auxin Herbicide (e.g., Picolinate Derivative) receptor TIR1/AFB Auxin Receptor herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for degradation proteasome 26S Proteasome aux_iaa->proteasome Degraded by arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription growth Uncontrolled Growth & Plant Death genes->growth Leads to

Caption: Signaling pathway of synthetic auxin herbicides.

The binding of the synthetic auxin to the TIR1/AFB receptor leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn leads to the uncontrolled transcription of auxin-responsive genes, causing abnormal growth and eventual plant death.

Application in Fungicide and Insecticide Synthesis

While the primary application of this compound derivatives is in herbicides, the broader class of nicotinic acid and aminopyridine derivatives has shown promise in the development of fungicides and insecticides.

Fungicidal Activity

Derivatives of N-(thiophen-2-yl) nicotinamide have been synthesized and evaluated for their fungicidal activity. Compounds with a chloro substitution at the 6-position of the pyridine ring have shown enhanced activity against cucumber downy mildew (Pseudoperonospora cubensis).

Table 3: Fungicidal Activity of Selected N-(thiophen-2-yl) Nicotinamide Derivatives

Compound IDSubstituents on Pyridine RingEC50 (mg/L) vs. P. cubensis
4a2-CH3, 5-CN, 6-Cl4.69
4f5,6-Cl21.96
Diflumetorim (Commercial Fungicide)-21.44
Flumorph (Commercial Fungicide)-7.55

Data from a study on novel nicotinamide derivatives.

Insecticidal Activity

Nicotinic acid derivatives are precursors to the widely used neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1][5] While direct synthesis from this compound is not extensively documented in the provided literature, the structural similarity suggests its potential as a building block for novel insecticides. The general approach involves the derivatization of the nicotinic acid core to introduce functionalities that interact with the insect nAChR.[6]

Experimental Protocols

General Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinonitrile (Intermediate I)

This protocol describes a key step in the synthesis of the target herbicides.

Materials:

  • 4-Amino-6-hydrazinyl-3-chloro-5-fluoro-2-picolinonitrile (Intermediate E)

  • Substituted aryl ketone derivative (Compound H)

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the substituted aryl ketone (1.0 eq) in the anhydrous solvent, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-Amino-6-hydrazinyl-3-chloro-5-fluoro-2-picolinonitrile (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinonitrile.[4]

Hydrolysis of the Nitrile to the Carboxylic Acid (Target Herbicide)

Materials:

  • 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinonitrile (Intermediate I)

  • 1 M aqueous Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the picolinonitrile intermediate in ethanol.

  • Add 1 M aqueous KOH solution.

  • Heat the reaction mixture to 100 °C and stir for 2-9 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH 2-3.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the final 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.[4]

Herbicidal Activity Bioassay (Root Growth Inhibition)

This protocol outlines a method to determine the IC50 of a test compound on a model plant species.

Materials:

  • Test compounds

  • Control herbicide (e.g., Picloram)

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or Brassica napus)

  • Petri dishes

  • Filter paper

  • Growth medium (e.g., Murashige and Skoog)

  • Solvent for test compounds (e.g., DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and control herbicide in DMSO.

  • Prepare a series of dilutions of the stock solutions in the growth medium to achieve the desired test concentrations.

  • Sterilize the seeds and place them on moist filter paper in petri dishes for germination.

  • Once the radicles have emerged (2-3 mm), transfer a set number of seedlings to new petri dishes containing filter paper moistened with the different concentrations of the test compounds, control, or a solvent-only control.

  • Seal the petri dishes and incubate them in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 3-7 days).

  • After the incubation period, measure the root length of each seedling.

  • Calculate the percentage of root growth inhibition for each concentration relative to the solvent-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-6-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The introduction of an amino group at the 4-position and a chlorine atom at the 6-position of the pyridine ring can significantly modulate the pharmacological properties of the resulting compounds, making them attractive candidates for drug discovery programs.[4] Specifically, derivatives of 6-chloronicotinic acid have been utilized as intermediates in the synthesis of pharmaceuticals like Tazarotene and are explored for their potential in agrochemical development.[4] The development of efficient and sustainable synthetic methodologies is crucial for accessing libraries of these compounds for structure-activity relationship (SAR) studies.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern drug discovery, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and improved purity profiles.[7][8] The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often enabling reactions that are difficult to achieve under thermal conditions.[7] This application note provides a detailed protocol for the rapid and efficient synthesis of a series of 4-Amino-6-chloronicotinic acid derivatives via a microwave-assisted nucleophilic aromatic substitution reaction.

General Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position of a this compound ester is displaced by a primary or secondary amine under microwave irradiation. The ester is used as the starting material to avoid potential side reactions with the carboxylic acid moiety. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid derivative.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product reactant1 This compound ester plus1 + condition1 Microwave Irradiation reactant1->condition1 reactant2 Primary/Secondary Amine (R1R2NH) reactant2->condition1 intermediate 4-(Substituted amino)-6-chloronicotinic acid ester condition1->intermediate condition2 Solvent (e.g., EtOH, H2O) condition3 Base (e.g., DIPEA) hydrolysis_step Base or Acid Hydrolysis intermediate->hydrolysis_step product 4-Amino-6-(substituted amino)nicotinic acid derivative hydrolysis_step->product cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis start Start reagents Add Reactants & Solvent start->reagents seal Seal Vial reagents->seal microwave Microwave Irradiation seal->microwave cool Cool to RT microwave->cool concentrate Concentrate cool->concentrate extract Extract with EtOAc concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify hydrolyze Base Hydrolysis purify->hydrolyze acidify Acidify hydrolyze->acidify filter Filter & Dry acidify->filter end Final Product filter->end

References

Application Notes and Protocols for the Enzymatic Synthesis of Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enzymatic approaches for the synthesis of aminonicotinic acid derivatives, which are valuable building blocks in the pharmaceutical industry.[1] This document details the application of various enzyme classes, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction to Enzymatic Synthesis

The use of biocatalysts in chemical synthesis offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[2][3][4] For the synthesis of aminonicotinic acid derivatives, key enzyme classes such as nitrilases, transaminases, and imine reductases have shown considerable promise. These enzymes can be employed to introduce amino functionalities onto the pyridine ring of nicotinic acid or to modify existing aminonicotinic acid scaffolds with high precision.

Key Enzyme Classes and Their Applications

Nitrilases

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia.[5] This one-step reaction is highly efficient for the synthesis of nicotinic acid and its derivatives from cyanopyridines.

Application: Synthesis of nicotinic acid derivatives from the corresponding cyanopyridine precursors. While not directly producing an amino group, this method is crucial for creating the foundational nicotinic acid structure which can then be aminated in a subsequent enzymatic or chemical step.

Transaminases (TAs)

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[6] This allows for the asymmetric synthesis of chiral amines, a common feature in many active pharmaceutical ingredients.

Application: Asymmetric synthesis of chiral aminonicotinic acid derivatives from their corresponding keto-precursors. This is a powerful method for introducing stereocenters with high enantioselectivity.

Imine Reductases (IREDs)

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines.[7][8][9] IREDs are particularly useful for the synthesis of secondary and tertiary amines.

Application: Reductive amination of keto-nicotinic acid derivatives to produce secondary or tertiary aminonicotinic acid derivatives. This one-pot reaction combines the formation of an imine from a ketone and an amine, followed by its immediate reduction.

Quantitative Data Presentation

The following tables summarize key quantitative data for different enzymatic approaches relevant to the synthesis of aminonicotinic acid derivatives.

Table 1: Nitrilase-Catalyzed Synthesis of Nicotinic Acid Derivatives

Enzyme SourceSubstrateProductConcentration (mM)Conversion (%)Time (h)Reference
Rhodococcus rhodochrous J13-CyanopyridineNicotinic Acid10010015 min[4]
Gordonia terrae MTCC81393-CyanopyridineNicotinic Acid16501005.5
Acidovorax facilis 72W (mutant)3-CyanopyridineNicotinic Acid100100<1[10]
Rhodococcus zopfii (mutant)2-Chloronicotinonitrile2-Chloronicotinic Acid10010016[5]

Table 2: Transaminase-Catalyzed Synthesis of Chiral Amines

EnzymeSubstrateAmino DonorProductConversion (%)Enantiomeric Excess (ee, %)Reference
ω-TA from Vibrio fluvialis JS17AcetophenoneL-Alanine(S)-α-Methylbenzylamine92.1>99[6]
ω-TA from Arthrobacter sp. KNK1682-Acetyl-5-fluorophenol(R)-α-Methylbenzylamine(R)-2-(1-aminoethyl)-4-fluorophenol~50>99
Immobilized ω-Transaminase1-Boc-3-piperidoneIsopropylamine(R/S)-3-amino-1-Boc-piperidine>99>98

Table 3: Imine Reductase-Catalyzed Synthesis of Chiral Amines

Enzyme SourceSubstrate (Ketone + Amine)ProductConversion (%)Enantiomeric Excess (ee, %)Reference
Streptomyces sp. GF35872-Propyl-3,4,5,6-tetrahydropyridine(R)-Coniine9099
Roche IRED collection1-Indanone + Propargylamine(R)-Rasagiline5890[8]
Actinoalloteichus hymeniacidonis (mutant)N-Boc-piperidone + BenzylamineN-Boc-(R)-3-(benzylamino)piperidine>9999[11]

Experimental Protocols

Protocol 1: Nitrilase-Catalyzed Synthesis of 2-Chloronicotinic Acid

This protocol is adapted from the synthesis of 2-chloronicotinic acid using a nitrilase from Rhodococcus zopfii.

1. Enzyme Preparation:

  • Prepare a whole-cell biocatalyst by expressing the desired nitrilase gene in a suitable host (e.g., E. coli).

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • The cell paste can be used directly or after lyophilization.

2. Reaction Setup:

  • In a temperature-controlled reactor, prepare a reaction mixture containing:

    • 100 mM 2-chloronicotinonitrile (substrate)

    • 50 mM Phosphate buffer (pH 7.5)

    • 10 g/L (wet cell weight) of the whole-cell biocatalyst

  • Stir the reaction mixture at 30°C.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Analyze the samples by HPLC to determine the concentration of the substrate and product.

4. Product Isolation:

  • Once the reaction is complete, separate the biocatalyst by centrifugation.

  • Acidify the supernatant to pH 2-3 with HCl to precipitate the 2-chloronicotinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Transaminase-Catalyzed Synthesis of a Chiral Aminonicotinic Acid Derivative (Representative)

This protocol is a representative procedure for the asymmetric synthesis of a chiral aminonicotinic acid derivative from a keto-precursor using a ω-transaminase.

1. Enzyme and Reagents:

  • ω-Transaminase (commercially available or prepared in-house)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Keto-nicotinic acid derivative (substrate)

  • Amino donor (e.g., isopropylamine, L-alanine)

  • Buffer (e.g., 100 mM phosphate buffer, pH 8.0)

2. Reaction Setup:

  • In a reaction vessel, combine:

    • 50 mM Keto-nicotinic acid derivative

    • 500 mM Amino donor

    • 1 mM PLP

    • 5 mg/mL ω-Transaminase

    • 100 mM Phosphate buffer (pH 8.0)

  • Incubate the reaction at 35°C with gentle agitation.

3. Reaction Monitoring:

  • Monitor the formation of the aminonicotinic acid derivative and the consumption of the keto-precursor using chiral HPLC or GC.

4. Product Extraction and Purification:

  • After the reaction reaches the desired conversion, stop the reaction by adding a quenching agent or by pH adjustment.

  • Remove the enzyme by centrifugation or filtration.

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography or crystallization.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing enzyme_prep Enzyme Preparation (Expression & Purification) reaction_setup Reaction Setup (Buffer, Substrate, Enzyme) enzyme_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup incubation Incubation (Controlled Temp & pH) reaction_setup->incubation monitoring Reaction Monitoring (e.g., HPLC, GC) incubation->monitoring monitoring->incubation Continue reaction termination Reaction Termination monitoring->termination Reaction complete product_isolation Product Isolation (Extraction/Precipitation) termination->product_isolation purification Purification (Chromatography/Crystallization) product_isolation->purification final_product Purified Aminonicotinic Acid Derivative purification->final_product

Caption: General workflow for the enzymatic synthesis of aminonicotinic acid derivatives.

GPR109A_Signaling_Pathway nicotinic_acid Nicotinic Acid / Derivative gpr109a GPR109A (HM74A) Receptor nicotinic_acid->gpr109a Binds to gi_protein Gi Protein gpr109a->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits plc Phospholipase C (PLC) gi_protein->plc Activates camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Inhibits activation of hsl Hormone-Sensitive Lipase pka->hsl Reduces phosphorylation of tg Triglycerides hsl->tg Inhibits hydrolysis of lipolysis Lipolysis Inhibition ffa Free Fatty Acids tg->ffa Reduces release of ffa->lipolysis pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK/ERK Pathway pkc->mapk Activates prostaglandin Prostaglandin Synthesis mapk->prostaglandin

References

Application Notes and Protocols for the Functionalization of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group in 4-Amino-6-chloronicotinic acid. This versatile building block is of significant interest in medicinal chemistry, and its functionalization opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols described herein are based on established methodologies for analogous aminopyridine derivatives and are intended to serve as a comprehensive guide for researchers.

Acylation of the Amino Group

Acylation of the 4-amino group is a fundamental transformation that allows for the introduction of a wide variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR). This can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its biological activity.

Application Notes:

Acylation of this compound can be readily achieved using various acylating agents, such as acid chlorides or anhydrides. The reaction is typically carried out in the presence of a base to neutralize the acid generated. The choice of solvent and base can influence the reaction rate and yield. For instance, using a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is a common practice. The resulting N-acylated products can serve as key intermediates for further diversification.

Experimental Protocol: General Procedure for Acylation

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq.) at 0 °C.

  • Slowly add the acylating agent (1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl-4-amino-6-chloronicotinic acid derivative.

Quantitative Data Summary (Exemplary):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound172.571.01.0
Acetyl chloride78.501.11.1
Triethylamine101.191.21.2
N-(6-chloro-3-carboxypyridin-4-yl)acetamide214.61--

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Dissolve this compound and base in anhydrous solvent add_acyl Add acylating agent dropwise at 0 °C prep_reactants->add_acyl Cool stir Stir at room temperature (Monitor by TLC) add_acyl->stir Warm quench Quench with water and extract stir->quench Reaction complete purify Purify by chromatography or recrystallization quench->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: Workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonyl group to the 4-amino position, leading to the formation of sulfonamides. These derivatives are of particular interest in drug discovery as they can mimic the transition state of enzymatic reactions and act as potent inhibitors.

Application Notes:

The sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent. The reaction conditions may need to be optimized depending on the reactivity of the sulfonyl chloride. The resulting sulfonamides are often stable, crystalline solids, which facilitates their purification.

Experimental Protocol: General Procedure for Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.0 - 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide derivative.

Quantitative Data Summary (Exemplary):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound172.571.01.0
Benzenesulfonyl chloride176.621.11.1
Pyridine79.10-Solvent/Base
4-(Benzenesulfonamido)-6-chloronicotinic acid312.74--

Experimental Workflow: Sulfonylation

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Dissolve this compound in anhydrous pyridine add_sulfonyl Add sulfonyl chloride at 0 °C prep_reactants->add_sulfonyl Cool stir Stir at room temperature (12-24 hours) add_sulfonyl->stir precipitate Pour into ice-water stir->precipitate Reaction complete filter_wash Filter and wash solid precipitate->filter_wash recrystallize Recrystallize product filter_wash->recrystallize analyze Characterize product (NMR, MS, etc.) recrystallize->analyze

Caption: Workflow for the sulfonylation of this compound.

Alkylation of the Amino Group

N-alkylation of the 4-amino group introduces alkyl substituents, which can significantly alter the basicity and steric profile of the molecule. This modification is crucial for fine-tuning receptor binding and pharmacokinetic properties.

Application Notes:

Direct alkylation of the amino group can be challenging due to the possibility of over-alkylation. Reductive amination provides a more controlled approach for mono-alkylation. This involves the reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride. A one-pot procedure is often employed for convenience.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Formaldehyde, Benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq.) in the chosen solvent.

  • Add the aldehyde or ketone (1.0 - 1.5 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (1.5 - 2.0 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Quantitative Data Summary (Exemplary):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound172.571.01.0
Benzaldehyde106.121.21.2
Sodium triacetoxyborohydride211.941.51.5
4-(Benzylamino)-6-chloronicotinic acid262.70--

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_analysis Analysis mix_reactants Mix this compound, aldehyde/ketone, and acetic acid in solvent stir_imine Stir at room temperature (1-2 hours) mix_reactants->stir_imine add_reducing Add reducing agent portion-wise stir_imine->add_reducing stir_reduction Stir at room temperature (12-24 hours) add_reducing->stir_reduction quench Quench with water stir_reduction->quench Reaction complete extract_wash Extract and wash quench->extract_wash purify Purify by column chromatography extract_wash->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: Workflow for the reductive amination of this compound.

Amide Bond Formation (Amidation) via the Carboxylic Acid Group

While the primary focus is on the amino group, functionalization of the carboxylic acid moiety is a highly relevant transformation for this scaffold in drug development. Amide bond formation is one of the most common reactions in medicinal chemistry.[1][2]

Application Notes:

The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines to form amides. This reaction typically requires a coupling agent to activate the carboxylic acid.[2] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive such as HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[3][4][5] The reaction is usually performed in an aprotic polar solvent like DMF or DCM.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., EDC)[3]

  • Additive (e.g., HOBt)[3]

  • Base (e.g., DIPEA, N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 eq.), EDC (1.1 - 1.5 eq.), HOBt (0.1 - 1.0 eq.), and DIPEA (1.5 - 2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Quantitative Data Summary (Exemplary):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound172.571.01.0
Benzylamine107.151.11.1
EDC155.241.21.2
HOBt135.120.10.1
DIPEA129.241.51.5
4-amino-N-benzyl-6-chloronicotinamide261.71--

Logical Relationship: Amide Coupling

Amide_Coupling_Logic cluster_reactants Reactants cluster_process Process cluster_product Product acid This compound activation Carboxylic Acid Activation acid->activation amine Amine (R-NH2) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack coupling_agent Coupling Agent (e.g., EDC) coupling_agent->activation additive Additive (e.g., HOBt) additive->activation base Base (e.g., DIPEA) base->nucleophilic_attack maintains basicity activation->nucleophilic_attack amide Amide Derivative nucleophilic_attack->amide

Caption: Logical flow of the amide coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-6-chloronicotinic acid. The primary synthetic route covered is the regioselective nucleophilic aromatic substitution (SNAr) of a 4,6-dichloronicotinate precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Q1: My amination reaction on the 4,6-dichloronicotinate precursor is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Incomplete conversion in the nucleophilic aromatic substitution (SNAr) of 4,6-dichloronicotinates is a common issue. Several factors can contribute to this, primarily related to the activation of the pyridine ring and the strength of the nucleophile.

  • Insufficient Ring Activation: The pyridine ring's inherent electron deficiency, enhanced by two chlorine atoms and a carboxyl group, is crucial for SNAr. However, the reaction often requires thermal energy to proceed efficiently.

  • Nucleophile Strength: The concentration and reactivity of the amine nucleophile are critical. For ammonia or amine salts, a base is required to generate the more nucleophilic free amine.

  • Solvent Choice: The solvent plays a key role in solvating the reactants and influencing the nucleophile's reactivity.

Troubleshooting Steps:

  • Increase Reaction Temperature: SNAr reactions often have a significant activation energy barrier. A gradual increase in temperature can substantially improve the reaction rate. Monitor the reaction for any signs of decomposition.[1]

  • Optimize the Base: When using an amine salt or ammonia, a suitable base is necessary to deprotonate it and increase its nucleophilicity. The choice and stoichiometry of the base are critical.

  • Select an Appropriate Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1]

Issue 2: Formation of Multiple Products and Lack of Regioselectivity

Q2: My reaction is producing a mixture of mono-amino isomers and a di-aminated byproduct. How can I improve the regioselectivity for the 4-amino product and minimize di-substitution?

A2: The formation of multiple products is a common challenge in the amination of 4,6-dichloronicotinates. This is due to the two reactive sites for nucleophilic attack and the potential for the reaction to proceed further than desired.

  • Di-substitution: The initial product, this compound, still possesses a chlorine atom that can be substituted by another amine molecule, leading to the formation of 4,6-diaminonicotinic acid.

  • Regioisomers: While the 4-position is generally more activated towards nucleophilic attack in nicotinic acid derivatives, substitution at the 6-position can also occur, resulting in the formation of the 6-Amino-4-chloronicotinic acid isomer.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the amine nucleophile to the 4,6-dichloronicotinate precursor. Using a slight excess of the amine can drive the reaction to completion, but a large excess will favor di-substitution.

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature can often enhance regioselectivity. Monitor the reaction progress closely and stop it once the desired mono-aminated product is maximized to prevent the formation of the di-aminated byproduct.

  • Choice of Amine: The steric bulk of the amine can influence regioselectivity. A bulkier amine may show a higher preference for the less sterically hindered position.

Issue 3: Presence of Impurities in the Final Product

Q3: After my reaction and work-up, I'm observing significant impurities, including a hydroxy-nicotinic acid derivative. What is the source of this impurity and how can I prevent its formation?

A3: The formation of hydroxypyridine byproducts is a frequent side reaction, especially when using hydroxide bases or in the presence of water.

  • Source of Hydroxide: The primary source of the hydroxide ion is often water present in the reagents or solvents, particularly under basic conditions. The use of hydroxide bases (e.g., NaOH, KOH) directly introduces the competing nucleophile.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Use Non-Hydroxide Bases: If a base is required, consider using non-hydroxide bases such as carbonates (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., triethylamine).[1]

  • Control Temperature: High temperatures can sometimes promote hydrolysis.

Problem Potential Cause Troubleshooting & Optimization
Low or No Reactivity Insufficient ring activation, weak nucleophile, suboptimal temperature or solvent.Increase temperature, use a polar aprotic solvent (DMSO, DMF), use a stronger base for neutral nucleophiles.[1]
Formation of Di-amino Product Excess amine nucleophile, prolonged reaction time, high temperature.Use a controlled stoichiometry of the amine, monitor the reaction closely and reduce reaction time, consider lowering the temperature.
Formation of Hydroxypyridine Presence of water, use of hydroxide bases.Use anhydrous conditions, switch to a non-hydroxide base.[1]
Reaction Mixture Darkening/Tar Formation Decomposition at high temperatures, use of a very strong base.Reduce reaction temperature, use a milder base, consider an inert atmosphere.[1]

Experimental Protocols

Key Experiment: Regioselective Amination of Ethyl 4,6-Dichloronicotinate

This protocol describes a general procedure for the synthesis of ethyl 4-amino-6-chloronicotinate, a precursor to this compound.

Materials:

  • Ethyl 4,6-dichloronicotinate

  • Ammonia (or desired amine)

  • Potassium Carbonate (or other non-hydroxide base)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 4,6-dichloronicotinate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to dissolve the solids. Then, add a solution of ammonia in a suitable solvent (or the desired amine, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis (if necessary): The resulting ethyl 4-amino-6-chloronicotinate can be hydrolyzed to this compound using standard aqueous acid or base hydrolysis procedures, followed by neutralization to precipitate the product.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Reactions A 4,6-Dichloronicotinic Acid B This compound (Product) A->B + Amine (Regioselective) C 4,6-Diaminonicotinic Acid (Di-substitution) A->C + Excess Amine D 4-Hydroxy-6-chloronicotinic Acid (Hydrolysis) A->D + H2O (Base) B->C + Amine

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue? LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes ChangeSolvent Change Solvent (e.g., DMSO, DMF) LowYield->ChangeSolvent Yes OptimizeBase Optimize Base LowYield->OptimizeBase Yes ControlStoich Control Stoichiometry SideProducts->ControlStoich Di-substitution LowerTemp Lower Temperature SideProducts->LowerTemp Di-substitution Anhydrous Use Anhydrous Conditions SideProducts->Anhydrous Hydrolysis NonHydroxideBase Use Non-Hydroxide Base SideProducts->NonHydroxideBase Hydrolysis

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Amination of 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the amination of 6-chloronicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my amination reaction of 6-chloronicotinic acid resulting in a low yield?

A1: Low yields can stem from several factors. Aryl chlorides are known to be less reactive coupling partners in typical palladium-catalyzed reactions like the Buchwald-Hartwig amination compared to aryl bromides or iodides.[1] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl chlorides like 6-chloronicotinic acid, specialized ligands that promote the oxidative addition step are often necessary. Using a pre-catalyst can sometimes lead to cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[1]

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, the carboxylic acid group in your substrate is sensitive and can react with strong bases. Protecting the carboxylic acid as an ester (e.g., a tert-butyl ester) prior to amination is a common strategy to avoid this and other side reactions.[3]

  • Reaction Temperature: These reactions often require elevated temperatures to facilitate the difficult oxidative addition of the aryl chloride.[1] Optimization is key, as excessively high temperatures can lead to catalyst decomposition or side reactions. Microwave-assisted synthesis can sometimes provide rapid heating to high temperatures (e.g., 200°C), improving yields and reducing reaction times.[4]

  • Solvent: Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are typically used.[1] The choice of solvent can influence catalyst solubility and reactivity.

Q2: What are the common side reactions, and how can they be minimized?

A2: Several side reactions can occur during the amination process:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in nicotinic acid. This can be a significant side product if the reaction conditions are not optimal.

  • Dimerization/Oligomerization: Self-coupling of the starting material or product can occur.

  • Reaction with the Carboxylic Acid: As mentioned, the carboxylic acid moiety can interfere with the reaction, particularly with the basic conditions required. Esterification is a recommended protective measure.[3]

To minimize these, screen different catalysts, ligands, and bases to find the optimal conditions for your specific amine. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and other unwanted processes.

Q3: How do I choose the appropriate catalyst system for my reaction?

A3: The choice depends on the amine being used (primary, secondary, alkyl, aryl).

  • For Aryl Chlorides: Buchwald-Hartwig amination is a common method. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are often effective for coupling aryl chlorides.[5][6]

  • Alternative Methods: If palladium-catalyzed methods are unsuccessful, consider Ullmann-type couplings, which use a copper catalyst.[1] These can sometimes be more effective for certain substrates.

Q4: My purification is challenging. What is the best way to isolate the 6-aminonicotinic acid product?

A4: Purification can be complicated by the presence of the carboxylic acid and the polar nature of the product.

  • Initial Workup: After the reaction, a typical workup involves quenching the reaction, followed by extraction. Washing the organic layer with dilute acid can help remove unreacted amine, while a basic wash can help manage the carboxylic acid product (by forming the carboxylate salt).[7][8]

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity material.

    • Column Chromatography: Silica gel chromatography can be used, but the polarity of the product may require polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/heptane with an acid additive like acetic acid to improve peak shape).[8]

Quantitative Data Summary

The following table summarizes reaction conditions from various studies on the amination of chloro-substituted nicotinic acids.

Starting MaterialAmineCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloronicotinic acid40% aq. MethylamineMicrowaveWater120-1401.5 - 2High[4]
2-Chloronicotinic acidVarious aliphatic aminesMicrowave, DIPEA (base)Water2002Moderate to High[4]
2-Chloronicotinic acidAmmonia (aq.)Cu(OAc)₂·H₂ONMP1101272[8]
6-Chloronicotinic acid tert-butyl esterVarious aminesPd-catalyzed (Buchwald-Hartwig)Dioxane/Toluene80-11012-24VariesGeneral Protocol

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of 6-Chloronicotinic Acid

This protocol is adapted from procedures for the similar 2-chloronicotinic acid.[4]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 6-chloronicotinic acid (1.0 eq), the desired amine (3.0 eq), and diisopropylethylamine (DIPEA) as a base (3.0 eq).

  • Solvent Addition: Add water as the solvent. The concentration should be optimized for your specific reaction scale.

  • Reaction Setup: Seal the vessel securely. Place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 200°C and hold for 2 hours. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of ~6.5.

  • Purification: If a precipitate forms, collect it by filtration. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Chloronicotinic Acid (Ester Protected)

This is a general protocol and requires optimization.

  • Ester Protection: First, protect the carboxylic acid of 6-chloronicotinic acid as a tert-butyl ester to prevent side reactions.[3]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-chloronicotinic acid tert-butyl ester (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-10 mol%).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Base Addition: Add a strong base (e.g., NaOtBu, 1.5-2.0 eq).

  • Reaction: Heat the mixture with stirring at 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[8]

  • Purification & Deprotection: Purify the resulting ester by column chromatography. Subsequently, deprotect the tert-butyl ester using an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final 6-aminonicotinic acid product.

Visualizations

experimental_workflow reactant_prep Reactant Preparation (Substrate, Amine, Catalyst, Base) reaction_setup Reaction Setup (Inert Atmosphere, Solvent Addition) reactant_prep->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution monitoring Progress Monitoring (TLC / LC-MS) reaction_execution->monitoring monitoring->reaction_execution Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Proceed if complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Final Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the amination of 6-chloronicotinic acid.

buchwald_hartwig_cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition L-Pd(II)(Ar)(Cl) pd0->oxidative_addition re_label Reductive Elimination pd0->re_label + Ar-NR₂ (Product) amine_coordination [L-Pd(II)(Ar)(Cl)(R₂NH)] oxidative_addition->amine_coordination oa_label Oxidative Addition oxidative_addition->oa_label + Ar-Cl deprotonation L-Pd(II)(Ar)(NR₂) amine_coordination->deprotonation ac_label Amine Coordination amine_coordination->ac_label + R₂NH deprotonation->pd0 dp_label Deprotonation (+Base) deprotonation->dp_label - [Base-H]Cl

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[2]

troubleshooting_flowchart start Low or No Yield check_reagents Verify Reagent Quality & Purity (Substrate, Amine, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Anhydrous Conditions) start->check_setup optimize Optimize Reaction Conditions start->optimize analyze_side Analyze for Side Products (LC-MS, NMR of crude) start->analyze_side temp Screen Temperature optimize->temp base Screen Base (e.g., NaOtBu, K₃PO₄) optimize->base catalyst Screen Catalyst/Ligand (e.g., different Pd source, ligand) optimize->catalyst protect Consider Protecting Group (e.g., Esterify Acid) optimize->protect hydrodehal Hydrodehalogenation? analyze_side->hydrodehal

Caption: A logical troubleshooting guide for low-yield amination reactions.

References

Optimizing reaction conditions for 4-Amino-6-chloronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Amino-6-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the selective amination of 4,6-dichloronicotinic acid.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of isomeric byproducts (e.g., 6-Amino-4-chloronicotinic acid). 3. Formation of di-aminated product. 4. Hydrolysis of the starting material or product. 5. Mechanical losses during workup and purification.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Optimize the reaction temperature; lower temperatures (e.g., 0-5 °C) often favor the formation of the thermodynamically more stable 4-amino isomer.[1] 3. Use a controlled amount of the aminating agent (e.g., 1-1.2 equivalents). 4. Ensure anhydrous reaction conditions. 5. Optimize the extraction and purification procedures to minimize product loss.
Formation of Significant Amounts of 6-Amino-4-chloronicotinic Acid Isomer The electronic and steric environments of the C4 and C6 positions on the nicotinic acid ring are similar, leading to a lack of complete regioselectivity.[2]1. Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C).[1] 2. Rate of Reagent Addition: Add the aminating agent slowly and controllably to avoid localized high concentrations and temperature spikes.[1] 3. Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., polar aprotic solvents like DMF or DMSO, or less polar solvents like dioxane) to find the optimal conditions for selective C4 amination.
Presence of Di-aminated Byproduct Excess of the aminating agent or prolonged reaction times at elevated temperatures.1. Use a stoichiometric amount of the aminating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
Hydrolysis of Chloro-substituents (Formation of Hydroxypyridine Derivatives) Presence of water in the reaction mixture, especially at elevated temperatures or in the presence of a base.[2]1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Use a non-hydroxide base if a base is required.[2]
Difficulty in Product Purification The product and isomeric byproducts may have similar polarities, making separation by column chromatography challenging.1. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to selectively crystallize the desired product. 2. Derivative Formation: Consider converting the carboxylic acid to an ester, which may alter the polarity enough for easier separation, followed by hydrolysis. 3. Preparative HPLC: If a high purity is required and other methods fail, preparative HPLC can be an effective, albeit more expensive, option.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dichloronicotinic acid or its corresponding ester with an amino source, typically ammonia or an ammonia equivalent.

Q2: How can I improve the regioselectivity of the amination at the C4 position?

A2: Achieving high regioselectivity is a key challenge. To favor substitution at the C4 position, it is crucial to maintain a low reaction temperature (e.g., 0-5 °C) and to control the rate of addition of the aminating agent to prevent localized overheating.[1] The choice of solvent can also play a significant role, and screening of different solvents is recommended.

Q3: What are the expected side products in this synthesis?

A3: The primary side products include the isomeric 6-Amino-4-chloronicotinic acid, the di-aminated product (4,6-diaminonicotinic acid), and potentially hydroxy-pyridines resulting from the hydrolysis of the chloro-substituents if water is present.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any major byproducts.

Q5: What are the recommended purification methods for this compound?

A5: Purification can often be achieved by recrystallization from a suitable solvent. If isomeric impurities are present and difficult to remove by recrystallization, column chromatography may be necessary. In challenging cases, derivatization to an ester to facilitate separation, followed by hydrolysis, or the use of preparative HPLC are alternative strategies.

Experimental Protocols

Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4,6-dichloronicotinate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve ethyl 4,6-dichloronicotinate in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (typically 1-2 M) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloronicotinic acid. A typical yield for this hydrolysis is around 96%.[3]

General Protocol for the Amination of 4,6-Dichloronicotinic Acid

This is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4,6-Dichloronicotinic acid

  • Ammonia solution (e.g., 28% in water or a solution in an organic solvent like dioxane)

  • A suitable polar aprotic solvent (e.g., DMSO, DMF, or dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4,6-dichloronicotinic acid in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Slowly add the ammonia solution dropwise to the reaction mixture, ensuring the temperature remains within the desired range.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_amination Step 2: Amination Ethyl_4_6_dichloronicotinate Ethyl_4_6_dichloronicotinate Hydrolysis Hydrolysis Ethyl_4_6_dichloronicotinate->Hydrolysis NaOH, THF/MeOH/H2O 4_6_Dichloronicotinic_acid 4_6_Dichloronicotinic_acid Hydrolysis->4_6_Dichloronicotinic_acid Amination Amination 4_6_Dichloronicotinic_acid->Amination NH3, Solvent, 0-5 °C 4_Amino_6_chloronicotinic_acid 4_Amino_6_chloronicotinic_acid Amination->4_Amino_6_chloronicotinic_acid

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Isomer_Impurity Isomeric Impurity? Low_Yield->Isomer_Impurity Yes Di_amination Di-amination? Low_Yield->Di_amination No Check_Temp Check & Lower Temperature (0-5 °C) Isomer_Impurity->Check_Temp Yes Isomer_Impurity->Di_amination No Control_NH3_Rate Control NH3 Addition Rate Check_Temp->Control_NH3_Rate Optimize_Purification Optimize Purification Control_NH3_Rate->Optimize_Purification End End Optimize_Purification->End Di_amination->Optimize_Purification No Reduce_NH3_Equiv Reduce NH3 Equivalents Di_amination->Reduce_NH3_Equiv Yes Reduce_NH3_Equiv->Optimize_Purification

Caption: Troubleshooting logic for low yield in the amination step.

References

Technical Support Center: Purification of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 4-Amino-6-chloronicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes involving the ammonolysis of a dichloronicotinic acid precursor, the most probable impurities include:

  • Unreacted Starting Materials: Such as 4,6-dichloronicotinic acid.

  • Isomeric Byproducts: Positional isomers like 6-Amino-4-chloronicotinic acid may form.

  • Products of Incomplete Reaction: Amide or nitrile derivatives of the carboxylic acid may be present if the hydrolysis step is not complete.

  • Residual Solvents and Reagents: Solvents used in the synthesis and excess ammonolysis reagents can be carried over.

Q2: What is the recommended primary method for purifying this compound?

A2: Recrystallization is the most common and effective primary purification method for moderately polar, crystalline organic compounds like this compound. It is particularly effective at removing small amounts of impurities with different solubility profiles.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities. Other useful techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the main compound and detect the presence of structurally similar impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature.- Use a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune the solubility.- Minimize the amount of solvent used to dissolve the crude product.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.- Use a slight excess of hot solvent to ensure the compound remains dissolved.
Oiling Out Instead of Crystallization The solution is too supersaturated, or the cooling rate is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.
The chosen solvent is not appropriate.- Experiment with different solvents or solvent mixtures. A solvent with a polarity similar to the compound is often a good starting point.
Colored Impurities Remain After Recrystallization The impurities have similar solubility to the product.- Perform a preliminary purification step, such as treatment with activated carbon, before recrystallization.- Consider a different purification technique, such as column chromatography.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.- Add a "poor" solvent dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Organic Solvent

This protocol describes a general method for the recrystallization of this compound. The optimal solvent or solvent mixture may need to be determined experimentally. Due to the presence of both amino and carboxylic acid groups, a mixture of water and a polar organic solvent like ethanol or methanol is a good starting point.

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 1:1 mixture of ethanol and water and heat the mixture gently with stirring. Continue adding small portions of the hot solvent mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute), and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Quantitative Data (Hypothetical Example)

The following table presents hypothetical data for the purification of this compound by recrystallization to illustrate the expected outcome.

Parameter Crude Product Purified Product
Purity (by HPLC) 95.2%99.7%
Yield -85%
Melting Point 185-189 °C192-194 °C
Appearance Off-white powderWhite crystalline solid

Visualizations

Experimental Workflow for Recrystallization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_analysis Quality Control crude_product Crude 4-Amino-6- chloronicotinic acid add_solvent Add minimal hot solvent (e.g., EtOH/H2O) crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (remove insolubles) dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling & Ice Bath filtrate->cool_solution crystals Formation of Crystals cool_solution->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration purified_product Purified Crystals vacuum_filtration->purified_product hplc HPLC Analysis purified_product->hplc mp Melting Point purified_product->mp nmr NMR Spectroscopy purified_product->nmr

Caption: Workflow for the purification of this compound via recrystallization.

Logical Relationship of Potential Impurities

impurity_relationship cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities starting_material 4,6-Dichloronicotinic Acid (Starting Material) ammonolysis Ammonolysis (NH3) starting_material->ammonolysis hydrolysis Hydrolysis ammonolysis->hydrolysis unreacted_sm Unreacted Starting Material ammonolysis->unreacted_sm Incomplete Reaction isomer Isomeric Byproduct (e.g., 6-Amino-4-chloronicotinic acid) ammonolysis->isomer Side Reaction product This compound (Desired Product) hydrolysis->product incomplete_hydrolysis Incomplete Hydrolysis Product (Amide/Nitrile) hydrolysis->incomplete_hydrolysis Incomplete Reaction

Caption: Potential impurities arising from the synthesis of this compound.

Technical Support Center: Synthesis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common synthetic route involves starting from a dichloronicotinic acid derivative, followed by a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. A plausible precursor is 4,6-dichloronicotinic acid.

Q2: What is a typical reaction mechanism for the amination of a chloropyridine ring?

The amination of a chloropyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an amine nucleophile attacks the carbon atom bearing a chlorine atom. The pyridine ring, being electron-deficient, facilitates this attack, especially when activated by electron-withdrawing groups. The reaction usually requires heat and may be catalyzed by a base.

Q3: What are the key reaction parameters to control during the synthesis?

Key parameters to control include reaction temperature, reaction time, concentration of reactants, and the choice of solvent and base. Overly high temperatures or prolonged reaction times can lead to the formation of by-products. The choice of base is also critical to deprotonate the aminating agent without causing unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the product and any by-products.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction.- Extend the reaction time. - Moderately increase the reaction temperature. - Monitor reaction progress using TLC or HPLC to determine optimal conditions.[1]
Inactive aminating agent.- Use a fresh source of the aminating agent (e.g., ammonia, amine). - Ensure the aminating agent is not degraded.
Poor quality of starting material.- Verify the purity of the starting dichloronicotinic acid derivative by analytical methods such as NMR or melting point.
Formation of Multiple Products (By-products) Di-substitution of the pyridine ring.- If starting from a dichloronicotinic acid, the second chlorine atom might also be substituted by the amine. - Use a stoichiometric amount of the aminating agent. - Lower the reaction temperature to improve selectivity.
Hydrolysis of the chloro group.- In the presence of water, the chloro group can be hydrolyzed to a hydroxyl group, forming a hydroxy-nicotinic acid derivative. - Use anhydrous solvents and reagents.[1]
Decarboxylation of the nicotinic acid.- High reaction temperatures might lead to the loss of the carboxylic acid group. - Perform the reaction at the lowest effective temperature.
Product is Contaminated with Starting Material Incomplete reaction.- As with low yield, extend the reaction time or slightly increase the temperature.[1]
Inefficient purification.- Optimize the purification method. Recrystallization from a suitable solvent or column chromatography may be necessary.
Product is Discolored (e.g., yellow or brown) Formation of colored impurities.- This can result from side reactions or decomposition of starting materials or products. - Purification by recrystallization, possibly with the use of activated charcoal, can help remove colored impurities.

Potential By-products

The synthesis of this compound can lead to the formation of several by-products. The table below summarizes some of the potential impurities.

By-product Name Chemical Structure Potential Origin
4,6-Diaminonicotinic acidC₆H₇N₃O₂Di-substitution of a dichloronicotinic acid starting material.
6-Chloro-4-hydroxynicotinic acidC₆H₄ClNO₃Hydrolysis of the starting material or product in the presence of water.
6-Aminonicotinic acidC₆H₆N₂O₂If the starting material contains 6-chloronicotinic acid as an impurity.
Starting Material (e.g., 4,6-Dichloronicotinic acid)C₆H₃Cl₂NO₂Incomplete reaction.

Experimental Protocols

General Protocol for Amination of 4,6-Dichloronicotinic Acid:

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloronicotinic acid in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).

  • Addition of Reagents: Add a source of ammonia (e.g., aqueous ammonia or an ammonia salt with a base) to the solution. A base such as potassium carbonate or triethylamine may be used to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Purification: Further purification can be achieved by column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete incomplete->complete No troubleshoot_reaction Extend Reaction Time or Increase Temperature incomplete->troubleshoot_reaction Yes check_purification Evaluate Purification Step complete->check_purification troubleshoot_reaction->check_reaction loss_during_purification Significant Loss During Purification? check_purification->loss_during_purification optimize_purification Optimize Recrystallization Solvent/ Column Chromatography Conditions loss_during_purification->optimize_purification Yes side_reactions Check for Side Reactions (NMR/MS) loss_during_purification->side_reactions No end Improved Yield optimize_purification->end identify_byproducts Identify By-products side_reactions->identify_byproducts adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions (e.g., lower temperature, change base) identify_byproducts->adjust_conditions adjust_conditions->end

References

Preventing dimerization of 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloronicotinic acid. The primary focus is on preventing the dimerization of this compound, a common issue that can affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for this compound?

A1: Dimerization is a process where two molecules of this compound associate to form a single, larger molecule called a dimer. This occurs primarily through hydrogen bonding between the carboxylic acid groups of two separate molecules. This can be problematic as it may alter the compound's solubility, reactivity, and bioavailability, leading to inconsistencies in experimental results.

Q2: Under what conditions is dimerization of this compound most likely to occur?

A2: Dimerization is most favored under the following conditions:

  • High concentrations: A higher concentration of the acid in solution increases the probability of two molecules interacting.

  • Nonpolar, aprotic solvents: Solvents that do not readily form hydrogen bonds with the carboxylic acid group will promote self-association.

  • Low temperatures: At lower temperatures, the equilibrium may shift to favor the more stable dimer.

  • Neutral pH: At a neutral pH, the carboxylic acid group is protonated and available for hydrogen bonding.

Q3: How can I detect if my this compound has dimerized?

A3: Several analytical techniques can be used to detect dimerization:

  • NMR Spectroscopy: In the 1H NMR spectrum, the carboxylic acid proton signal may appear broadened or shifted. Concentration-dependent NMR studies can show changes in chemical shifts, indicating an equilibrium between the monomer and dimer.

  • FTIR Spectroscopy: The C=O stretching vibration in the infrared spectrum will show a shift. Monomers typically have a C=O stretch at a higher wavenumber than the hydrogen-bonded C=O in the dimer.

  • Mass Spectrometry: Under certain soft ionization conditions, it may be possible to observe the mass of the dimer.

Q4: Can the amino and chloro substituents on the pyridine ring influence dimerization?

A4: Yes, the electronic properties of the substituents on the pyridine ring can influence the acidity of the carboxylic acid and the hydrogen bonding strength. The amino group is an electron-donating group, which can increase the electron density on the pyridine ring and potentially influence the hydrogen-bonding characteristics. The chloro group is an electron-withdrawing group, which can affect the pKa of the carboxylic acid. The interplay of these substituents will impact the overall propensity for dimerization compared to unsubstituted nicotinic acid.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or kinetics.
  • Possible Cause: Dimerization of this compound may be reducing the effective concentration of the reactive monomeric species.

  • Troubleshooting Steps:

    • Solvent Selection: If the reaction conditions permit, switch to a more polar, protic solvent (e.g., methanol, ethanol, water) to disrupt hydrogen bonding.

    • pH Adjustment: For reactions in aqueous media, consider adjusting the pH to be above the pKa of the carboxylic acid (typically > 5). This will deprotonate the carboxylic acid, forming the carboxylate salt, which prevents hydrogen bond-mediated dimerization.

    • Lower Concentration: Run the reaction at a lower concentration to shift the equilibrium towards the monomer.

    • Protecting Group: If other methods are not feasible, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The ester can be deprotected in a subsequent step.

Issue 2: Poor solubility of this compound in the desired solvent.
  • Possible Cause: In nonpolar solvents, dimerization can lead to the formation of less soluble aggregates.

  • Troubleshooting Steps:

    • Solvent Choice: Use a more polar solvent. For example, the solubility of nicotinic acid is significantly higher in DMSO and ethanol compared to less polar solvents like acetonitrile.

    • pH Modification: In aqueous solutions, increasing the pH to form the carboxylate salt will significantly increase solubility.

    • Temperature: Gently warming the solution may help to break up dimers and increase solubility. However, be mindful of the compound's stability at higher temperatures.

Issue 3: Broad or inconsistent peaks in NMR spectra.
  • Possible Cause: A dynamic equilibrium between the monomer and dimer on the NMR timescale can lead to broad peaks, particularly for the carboxylic acid proton.

  • Troubleshooting Steps:

    • Solvent: Acquire spectra in a polar, deuterated solvent like DMSO-d6 or Methanol-d4, which will disrupt dimerization.

    • Concentration: Run a series of spectra at different concentrations. A change in chemical shifts with concentration is a strong indicator of self-association.

    • Temperature: Acquiring the spectrum at a different temperature may sharpen the peaks by shifting the equilibrium or altering the rate of exchange.

    • D2O Exchange: Add a drop of D2O to the NMR tube. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear, which can help in peak assignment and confirm its presence.

Data Presentation

Table 1: Qualitative Effect of Experimental Parameters on Dimerization of this compound

ParameterEffect on DimerizationRationale
Concentration Increasing concentration promotes dimerization.Higher probability of intermolecular collisions and interactions.
Solvent Polarity Increasing solvent polarity inhibits dimerization.Polar solvents can hydrogen bond with the carboxylic acid, disrupting self-association.
pH (Aqueous) Increasing pH above pKa inhibits dimerization.Deprotonation to the carboxylate anion prevents hydrogen bond donation.
Temperature Increasing temperature generally inhibits dimerization.Dimerization is typically an exothermic process, so higher temperatures shift the equilibrium towards the monomer.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in Solution
  • Solvent Selection: Whenever possible, choose a polar, protic solvent for dissolving this compound. A study on nicotinic acid showed a solubility order of dimethyl sulfoxide (DMSO) > ethanol > water > acetone > acetonitrile.

  • Concentration: Prepare solutions at the lowest feasible concentration for your experiment to minimize dimer formation.

  • pH Adjustment (for aqueous solutions):

    • Determine the pKa of this compound (the pKa of nicotinic acid is approximately 4.85).

    • Adjust the pH of the solution to be at least one pH unit above the pKa using a suitable base (e.g., NaOH, NaHCO3) to ensure the majority of the compound is in its deprotonated, monomeric form.

  • Storage: Store stock solutions in polar solvents at low concentrations. For long-term storage of the solid material, keep it in a cool, dry place, protected from light.

Protocol 2: Protection of the Carboxylic Acid Group by Esterification (Methyl Ester)

This protocol describes a general method for converting the carboxylic acid to a methyl ester, which will prevent dimerization.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Deprotection of the Methyl Ester

The methyl ester can be hydrolyzed back to the carboxylic acid when needed.

  • Basic Hydrolysis:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the product with an organic solvent.

  • Acidic Hydrolysis:

    • Dissolve the ester in a mixture of an organic solvent and aqueous acid (e.g., HCl).

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and extract the product.

Mandatory Visualization

Dimerization_Equilibrium cluster_monomer Monomer Form Monomer1 This compound Dimer Dimer (Hydrogen-Bonded) Monomer1->Dimer Association / Dissociation Monomer2 This compound

Caption: Dimerization equilibrium of this compound.

Prevention_Workflow Start Experiment with This compound Problem Suspected Dimerization Issue? (e.g., low solubility, poor reactivity) Start->Problem Strategy Select Prevention Strategy Problem->Strategy Yes End Proceed with Experiment Problem->End No Solvent Use Polar/Protic Solvent Strategy->Solvent pH Adjust pH > pKa Strategy->pH Concentration Lower Concentration Strategy->Concentration Protect Use Protecting Group Strategy->Protect Solvent->End pH->End Concentration->End Protect->End

Caption: Troubleshooting workflow for preventing dimerization.

Technical Support Center: Scalable Synthesis of 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 4-Amino-6-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis of this compound.

Q1: Low yield is observed during the chlorination of the pyridine ring. What are the potential causes and solutions?

A1: Low yields during the chlorination step are a common challenge. The primary causes can be incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

  • Incomplete Reaction: Ensure the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) is fresh and added in the correct stoichiometric ratio. The reaction time and temperature may also need optimization. Consider a higher temperature or longer reaction time, but monitor for impurity formation.

  • Degradation: The pyridine ring can be sensitive to harsh chlorination conditions. If degradation is suspected, try using a milder chlorinating agent or lowering the reaction temperature. The use of a protective atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. If you are using a solvent like dichloromethane (DCM), consider switching to a higher boiling point solvent like 1,2-dichloroethane (DCE) or chlorobenzene to allow for higher reaction temperatures.

Q2: Difficulty in achieving regioselective amination at the C4 position, leading to isomeric impurities.

A2: Achieving high regioselectivity in the amination of a substituted pyridine ring is crucial for obtaining the desired product. The formation of other isomers, such as 2-amino or 5-amino substituted products, can be a significant issue.

  • Directing Group Effects: The electronic nature of the substituents on the pyridine ring will direct the position of incoming groups. Ensure that the synthetic strategy leverages these effects. For instance, the position of the carboxylic acid and chloro groups will influence the reactivity of the different positions on the ring.

  • Reaction Mechanism: The choice of amination method is critical. A nucleophilic aromatic substitution (SNAr) reaction is a common route. The success of this reaction depends on the activation of the pyridine ring. If direct amination is problematic, consider a multi-step approach such as a Hofmann or Curtius rearrangement from a suitable precursor.

  • Catalyst and Ligand Screening: If a metal-catalyzed amination (e.g., Buchwald-Hartwig amination) is being employed, a thorough screening of catalysts and ligands is recommended to optimize for the desired regioselectivity.

Q3: The final product is difficult to purify and contains persistent impurities.

A3: Impurity profiles can be complex in multi-step syntheses. The identification and removal of these impurities are critical for achieving the desired product quality.[1][2][3]

  • Impurity Identification: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the major impurities. Understanding the structure of the impurities can provide insights into their formation mechanism and how to prevent them.[1][3]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A systematic screening of different solvent systems is recommended to find conditions that provide good recovery of the pure product while leaving impurities in the mother liquor.

  • Chromatography: For challenging purifications, column chromatography may be necessary. While less ideal for large-scale production, it can be a valuable tool during process development to obtain pure material for characterization. For scalable solutions, consider techniques like preparative HPLC or simulated moving bed (SMB) chromatography.

  • Process Optimization: The most effective way to deal with impurities is to prevent their formation in the first place. Revisit the reaction conditions of the steps that are generating the impurities and optimize them to minimize byproduct formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scalable production of this compound?

A1: A plausible and scalable synthetic route starts from 6-hydroxynicotinic acid. The key steps would involve:

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Nitration: Introduction of a nitro group at the 4-position.

  • Reduction: Reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

Q2: What are the critical safety precautions to consider during the synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling, especially at scale.

  • Chlorinating Agents: Reagents like POCl₃ and SOCl₂ are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Nitrating Agents: Nitrating mixtures (e.g., a combination of nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents. Reactions should be conducted with careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: The use of hydrogen gas with a palladium catalyst presents a fire and explosion hazard. Ensure the reaction is performed in a properly rated reactor with appropriate safety measures for handling flammable gases.

Q3: How can the final product's purity be effectively assessed?

A3: A combination of analytical techniques should be used to ensure the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying any impurities. A validated HPLC method should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any structural isomers or other impurities.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product and can be used to identify unknown impurities when coupled with a separation technique like LC or GC.

  • Elemental Analysis: For final product characterization, elemental analysis provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the desired compound.

Quantitative Data Summary

The following table summarizes the results of a hypothetical optimization study for the chlorination of 6-hydroxynicotinic acid.

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1POCl₃Toluene11068592
2SOCl₂Toluene8087890
3POCl₃1,2-Dichloroethane8068291
4POCl₃ with cat. DMFToluene11049295
5Oxalyl ChlorideDichloromethane40126588

cat. DMF = catalytic amount of N,N-Dimethylformamide

Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinic Acid

  • To a stirred suspension of 6-hydroxynicotinic acid (1.0 eq) in toluene, slowly add phosphorus oxychloride (3.0 eq) at room temperature.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain 6-chloronicotinic acid.

Protocol 2: Synthesis of 4-Nitro-6-chloronicotinic Acid

  • To a stirred solution of fuming nitric acid at 0 °C, slowly add 6-chloronicotinic acid (1.0 eq).

  • Carefully add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-nitro-6-chloronicotinic acid.

Protocol 3: Synthesis of this compound

  • To a solution of 4-nitro-6-chloronicotinic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and adjust the pH to ~8 with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain this compound.

Visualizations

experimental_workflow start Start: 6-Hydroxynicotinic Acid chlorination Chlorination (POCl3, cat. DMF, Toluene) start->chlorination intermediate1 Intermediate: 6-Chloronicotinic Acid chlorination->intermediate1 nitration Nitration (HNO3, H2SO4) intermediate1->nitration intermediate2 Intermediate: 4-Nitro-6-chloronicotinic Acid nitration->intermediate2 reduction Reduction (SnCl2, EtOH) intermediate2->reduction end_product Final Product: This compound reduction->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield in Chlorination? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes degradation Product Degradation? start->degradation No incomplete_reaction->degradation No solution1 Increase Temperature/ Time or Use Fresh Reagent incomplete_reaction->solution1 Yes solution2 Use Milder Conditions/ Inert Atmosphere degradation->solution2 Yes solution3 Optimize Solvent degradation->solution3 No

References

Technical Support Center: Derivatization of 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the catalytic derivatization of 4-Amino-6-chloronicotinic acid.

General Troubleshooting and FAQs

Question: My derivatization reaction is failing or giving low yields. What are the first steps I should take?

Answer: When a reaction fails, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and reagents. Ensure the this compound is pure and the solvents are anhydrous, especially for moisture-sensitive reactions like cross-coupling. Confirm the catalyst has not degraded and the base is appropriate for the chosen reaction. Re-evaluating the reaction conditions (temperature, time, atmosphere) is also a critical step.

Question: How can I manage the chemoselectivity of reactions on the multifunctional this compound scaffold?

Answer: The molecule has three reactive sites: the carboxylic acid, the amino group, and the C-Cl bond.

  • To target the C-Cl bond: Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are typically performed under basic conditions. The carboxylic acid will be deprotonated to the carboxylate, which is generally unreactive. The amino group can potentially interfere by coordinating to the metal catalyst; selecting bulky ligands can sometimes mitigate this.

  • To target the carboxylic acid: Esterification or amidation can be performed. Acid-catalyzed esterification will protonate the amino group, preventing it from reacting.[1][2] For amidations using coupling agents, the amino group is a competing nucleophile, and protection (e.g., as a Boc or Fmoc carbamate) may be necessary for clean results.

  • To target the amino group: Direct N-alkylation or N-arylation can be challenging without affecting other sites. A common strategy is to first protect the carboxylic acid (e.g., as an ester) and then perform the desired transformation on the amino group.

Derivatization at the Carboxylic Acid Group (Esterification & Amidation)

Troubleshooting and FAQs

Question: My Fischer esterification is not reaching completion. How can I improve the yield?

Answer: The Fischer esterification is an equilibrium-controlled reaction.[2] To drive the reaction toward the ester product, you can either use a large excess of the alcohol reactant or remove the water that is formed as a byproduct.[1][2] Using a Dean-Stark apparatus to azeotropically remove water is a common and effective strategy. Alternatively, adding a dehydrating agent like molecular sieves can also shift the equilibrium.[2]

Question: I am attempting a direct amidation using a boronic acid catalyst, but the reaction is slow. What can I do?

Answer: The efficiency of boronic acid-catalyzed amidations can be sensitive to the specific substrates and reaction conditions.[3] Ensure your solvent is non-protic and can facilitate the removal of water, often via azeotropic distillation (e.g., toluene). Increasing the reaction temperature may improve the rate. Some studies suggest that specific boronic acids, such as 2-hydroxyphenylboronic acid, can be particularly effective for aromatic carboxylic acids.[3]

Question: During amidation with a coupling reagent like EDC, I am getting significant side products. What is happening?

Answer: The primary amino group on the pyridine ring is a competing nucleophile and can react with the activated carboxylic acid, leading to polymerization or other side reactions. If you observe complex mixtures, protecting the amino group (e.g., with a Boc group) before activating the carboxylic acid is the most reliable solution.

Data Summary: Amidation Catalysts
Catalyst SystemAmine TypeCarboxylic Acid TypeTypical ConditionsYield RangeReference
B(OCH₂CF₃)₃Primary & SecondaryAmino AcidsToluene, 110 °CGood to Excellent[4]
Boric AcidPrimaryGeneral Carboxylic AcidsToluene, refluxGood[5]
ortho-Iodo Arylboronic AcidsPrimary & SecondaryAromatic & AliphaticToluene, refluxHigh[5]
Key Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol, 20-50 eq) as the solvent and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Derivatization at the C-Cl Bond (Cross-Coupling Reactions)

Troubleshooting and FAQs

Question: My Suzuki coupling reaction on the 6-chloro position is not working. Why might this be?

Answer: Aryl chlorides are generally less reactive in Suzuki couplings than the corresponding bromides or iodides.[6] Success often depends on using a highly active catalyst system. Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition step with aryl chlorides.[7][8] Additionally, ensure your base is sufficiently strong (e.g., K₃PO₄, Cs₂CO₃) and your boronic acid is of high quality.

Question: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

Answer: Homocoupling (Glaser coupling) of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9] To minimize this, rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Using a "copper-free" Sonogashira protocol is also a highly effective strategy to avoid this issue.[9][10]

Question: The yield of my Buchwald-Hartwig amination is low. What factors should I optimize?

Answer: The Buchwald-Hartwig amination is highly dependent on the combination of palladium precursor, ligand, base, and solvent.[11][12] The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, hindered, etc.).[13][14] Ensure the base is non-nucleophilic and strong enough to deprotonate the amine without causing side reactions (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The solvent (e.g., toluene, dioxane) must be anhydrous. Catalyst poisoning can also be an issue; ensure starting materials are free of impurities that could coordinate to the palladium center.[15]

Data Summary: Palladium Catalysts for Cross-Coupling of Aryl Chlorides
Reaction TypePalladium PrecursorRecommended Ligand(s)Typical BaseKey ConsiderationsReference(s)
Suzuki Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, PCy₃K₃PO₄, Cs₂CO₃Requires electron-rich, bulky phosphine ligands for C-Cl activation.[7][8]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, DiPEAOften requires a Cu(I) co-catalyst (e.g., CuI). Copper-free variants are available.[9][16][17]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhos, JosiphosNaOtBu, K₂CO₃Ligand choice is crucial and depends on the amine substrate.[11][12][14]
Key Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a strong base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene/water mixture or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Visualizations

Experimental and Logical Workflows

G cluster_start Starting Material cluster_pathways Derivatization Pathways start This compound ester Esterification (Fischer) start->ester -COOH target (H+, ROH) amide Amidation (Coupling Agents) start->amide -COOH target (Coupling Agent) suzuki Suzuki Coupling (C-C Bond) start->suzuki C-Cl target (Pd cat., R-B(OH)₂) sonogashira Sonogashira Coupling (C-C Alkyne) start->sonogashira C-Cl target (Pd/Cu cat., Alkyne) buchwald Buchwald-Hartwig (C-N Bond) start->buchwald C-Cl target (Pd cat., R₂NH)

Caption: Derivatization pathways for this compound.

G start Goal: Derivatize C-Cl Bond q_bond What type of bond to form? start->q_bond cat_suzuki Select Suzuki Catalyst (e.g., Pd(OAc)₂ / SPhos) + Boronic Acid q_bond->cat_suzuki C-C (Aryl) cat_sonogashira Select Sonogashira Catalyst (e.g., Pd(PPh₃)₂Cl₂ / CuI) + Terminal Alkyne q_bond->cat_sonogashira C-C (Alkynyl) cat_buchwald Select Buchwald-Hartwig Catalyst (e.g., Pd₂(dba)₃ / XPhos) + Amine q_bond->cat_buchwald C-N (Amine) G start Reaction Failed (Low/No Yield) check_sm Verify Purity of Starting Materials & Reagents? start->check_sm check_atm Was an Inert Atmosphere Used (if required)? check_sm->check_atm Yes re_run Purify Reagents & Repeat check_sm->re_run No check_cat Is Catalyst/ Ligand Active? check_atm->check_cat Yes degas Degas Solvents & Repeat check_atm->degas No optimize Systematically Optimize: - Temperature - Concentration - Base/Ligand check_cat->optimize Yes new_cat Use Fresh Catalyst & Repeat check_cat->new_cat No

References

Technical Support Center: Protecting Group Strategies for 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6-chloronicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges in the chemical manipulation of this compound stem from the electronic properties of the molecule. The pyridine ring, substituted with a chloro group and a carboxylic acid, is highly electron-deficient. This significantly reduces the nucleophilicity of the 4-amino group, making it less reactive towards common electrophilic reagents used for protection. Consequently, harsher reaction conditions may be required, which can lead to side reactions or decomposition.

Furthermore, the presence of two distinct functional groups, an amine and a carboxylic acid, necessitates a carefully planned orthogonal protection strategy if selective modification at one site is desired.

Q2: What is an orthogonal protecting group strategy and why is it important for this molecule?

A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[1][2][3][4][5][6] For this compound, this is crucial when you need to selectively react at either the amino or the carboxylic acid group while the other remains protected. For example, you might want to perform an amide coupling at the carboxylic acid without affecting the amino group. An ideal orthogonal strategy would allow you to deprotect the carboxylic acid selectively without removing the amino protecting group, and vice-versa.[1][2][3][4][5][6]

Q3: Which protecting groups are recommended for the amino group of this compound?

A3: Given the reduced nucleophilicity of the amino group, common protecting groups like Boc, Cbz, and Fmoc can be employed, but may require modified or more forcing conditions.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group, typically introduced using di-tert-butyl dicarbonate (Boc₂O). For electron-deficient amines, the reaction may be slow and require a catalyst such as 4-(Dimethylamino)pyridine (DMAP) and potentially elevated temperatures.[7][8][9][10]

  • Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), this protecting group is generally robust. For less reactive amines, stronger bases or higher temperatures might be necessary to achieve good conversion.[11][12][13][14][15][16]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. While typically used for amino acids, it can also protect aromatic amines.[17][18][19][20] Its base-lability offers a useful orthogonal strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[17][18][19][20]

The choice of protecting group will depend on the planned subsequent reaction steps and the required deprotection conditions.

Troubleshooting Guides

Amine Protection

Problem 1: Low or no conversion during N-protection of the 4-amino group.

  • Potential Cause: The amino group of this compound is weakly nucleophilic due to the electron-withdrawing effects of the chloro and carboxylic acid substituents.[21]

  • Solutions:

    • Increase Reaction Temperature: Carefully heating the reaction mixture can increase the reaction rate. Monitor for potential decomposition.

    • Use a More Active Reagent: For Boc protection, consider using Boc₂O with a catalytic amount of DMAP.

    • Employ a Stronger, Non-nucleophilic Base: For Cbz and Fmoc protections, a base like N,N-Diisopropylethylamine (DIPEA) might be more effective than weaker bases like triethylamine (TEA) or sodium bicarbonate.[11]

    • Consider a More Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile can sometimes enhance reactivity compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

Problem 2: Formation of multiple products during N-protection.

  • Potential Cause: Side reactions can occur, including protection of the carboxylic acid as a mixed anhydride or acylation of the pyridine nitrogen.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent to ensure full conversion of the starting material without promoting di-protection.

    • Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize side reactions, although it may require longer reaction times.[11]

    • Protect the Carboxylic Acid First: If side reactions with the carboxylic acid are problematic, consider protecting it as an ester before attempting to protect the amino group.

Carboxylic Acid Protection (Esterification)

Problem 3: Difficulty in esterifying the carboxylic acid.

  • Potential Cause: The carboxylic acid group may be sterically hindered or electronically deactivated.

  • Solutions:

    • Fischer Esterification: Refluxing the acid in the corresponding alcohol with a strong acid catalyst (e.g., sulfuric acid) is a standard method.[22][23][24][25][26] For hindered acids, longer reaction times may be needed.

    • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

    • Use of Coupling Reagents: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like DMAP can facilitate esterification under milder conditions.

Deprotection

Problem 4: Incomplete deprotection of the amino or carboxyl group.

  • Potential Cause: The protecting group may be more stable than anticipated on this specific substrate, or the deprotection conditions may not be optimal.

  • Solutions:

    • Extend Reaction Time or Increase Reagent Concentration: Monitor the reaction by TLC or LC-MS and prolong the reaction time or add more deprotection reagent if necessary.

    • Optimize Deprotection Conditions:

      • Boc: Use a stronger acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[7]

      • Cbz: Ensure efficient hydrogenolysis by using a fresh catalyst (e.g., Pd/C) and an appropriate hydrogen source (H₂ gas or a transfer hydrogenation reagent).[13][14][16]

      • Fmoc: Use a fresh solution of piperidine in DMF.[17][19]

      • Esters: For base-catalyzed hydrolysis, ensure a sufficient excess of base (e.g., LiOH or NaOH) is used. For acid-catalyzed hydrolysis, use a strong acid and heat.[27][28][29][30]

Problem 5: Unwanted side reactions during deprotection.

  • Potential Cause: The deprotection conditions may be too harsh and affect other functional groups in the molecule.

  • Solutions:

    • Choose a Milder Deprotection Method: If possible, select a protecting group that can be removed under conditions that are compatible with the rest of your molecule.

    • Use Scavengers: During acid-mediated deprotection of Boc groups, carbocation scavengers like triethylsilane or anisole can be added to prevent side reactions.

    • Careful Monitoring: Follow the reaction progress closely to avoid over-exposure to the deprotection reagents once the reaction is complete.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the protection and deprotection of functional groups on similar substrates. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: N-Protection of Aminopyridines and Anilines

Protecting GroupReagentBaseSolventTemperatureTimeYield (%)Reference(s)
BocBoc₂ODMAP (cat.)AcetonitrileRoom Temp.3 h>95[10]
CbzCbz-ClNaHCO₃THF/H₂O0 °C-High[11]
FmocFmoc-ClNaHCO₃Dioxane/H₂ORoom Temp.-High[19]

Table 2: Deprotection of N-Protected Amines

Protecting GroupReagentSolventTemperatureTimeYield (%)Reference(s)
BocTFADCMRoom Temp.1-2 hHigh[7]
CbzH₂ (1 atm), Pd/CMethanolRoom Temp.->95[14]
Fmoc20% PiperidineDMFRoom Temp.10-20 minHigh[17]

Table 3: Esterification of Nicotinic Acids

Ester TypeReagentConditionsYield (%)Reference(s)
Methyl EsterMethanol, H₂SO₄ (cat.)Reflux~79[26]
Various EstersAlcohol, Dehydrating AgentVaries-[23]

Table 4: Deprotection of Esters

Ester TypeReagentSolventConditionsReference(s)
Methyl EsterLiOHTHF/H₂O/MethanolRoom Temp.[28]
Alkyl EstersAqueous Base or AcidVariesVaries[29]

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Upon completion, acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to pH 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Methyl Esterification of this compound
  • Suspend this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

  • Purify by column chromatography if needed.

Visualizations

Orthogonal Protection Strategy Workflow

OrthogonalProtection Start This compound Protect_N N-Protection (e.g., Boc, Cbz, or Fmoc) Start->Protect_N Protect_C C-Protection (Esterification) Start->Protect_C N_Protected N-Protected Intermediate Protect_N->N_Protected Fully_Protected Fully Protected Intermediate Protect_N->Fully_Protected C_Protected C-Protected Intermediate Protect_C->C_Protected Protect_C->Fully_Protected N_Protected->Protect_C C_Protected->Protect_N Deprotect_C Selective C-Deprotection Fully_Protected->Deprotect_C Deprotect_N Selective N-Deprotection Fully_Protected->Deprotect_N Modify_C Modify Carboxylic Acid (e.g., Amide Coupling) Final_Product2 Final Product 2 Modify_C->Final_Product2 Modify_N Modify Amino Group Final_Product1 Final Product 1 Modify_N->Final_Product1 Deprotect_C->Modify_N Deprotect_N->Modify_C

Caption: Orthogonal protection workflow for this compound.

Troubleshooting Logic for Low N-Protection Yield

Troubleshooting Start Low Yield in N-Protection Cause1 Low Nucleophilicity of Amine? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use Catalyst (e.g., DMAP) Cause1->Solution1b Solution1c Use Stronger Base Cause1->Solution1c Solution2a Protect Carboxylic Acid First Cause2->Solution2a Solution2b Optimize Temperature Cause2->Solution2b

Caption: Decision tree for troubleshooting low N-protection yields.

References

Side product formation in the synthesis of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted nicotinic acids. The content is organized to help you identify potential side products, optimize reaction conditions, and improve overall yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the functionalization of the nicotinic acid core. However, the pyridine nitrogen can complicate these reactions, leading to specific side products and challenges.

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling of a bromonicotinic acid. What are the likely causes?

A: Low conversion in Suzuki-Miyaura couplings of pyridine derivatives can stem from several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inefficient Oxidative Addition: The carbon-halogen bond might not be sufficiently reactive under the chosen conditions. The general reactivity trend is I > Br > Cl.[1]

  • Poor Quality Reagents: Degradation of the boronic acid (protodeborylation) or inactive catalyst can halt the reaction.

Troubleshooting Steps:

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the desired catalytic cycle and shield the palladium center from pyridine coordination.[1]

  • Base Selection: Use a suitable base to activate the boronic acid. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] The choice of base can be critical, and screening may be necessary.

  • Solvent System: Ensure the use of anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water to facilitate the reaction.[2]

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) as oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[3]

Q2: My Suzuki-Miyaura reaction is producing significant side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A: The formation of homocoupling (Ar-Ar from boronic acid) and hydrodehalogenation (replacement of halogen with hydrogen) products is a common issue.

  • Homocoupling: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow.

  • Hydrodehalogenation: This side reaction can occur if the reductive elimination step is slower than competing pathways, such as reaction with trace water or β-hydride elimination.[3]

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen content.

  • Optimize Catalyst System: The choice of palladium precursor and ligand is critical. For instance, using a pre-catalyst can lead to cleaner reactions. Some ligands are better at promoting reductive elimination over side reactions.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but large excesses should be avoided.

  • Temperature Control: While heating is often necessary, excessive temperatures can promote side reactions. Monitor the reaction and use the lowest effective temperature.

Q3: I am struggling with a Buchwald-Hartwig amination of a chloronicotinic acid derivative. What are the key considerations for this less reactive substrate?

A: Chloropyridines are significantly less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[3]

Key Considerations:

  • Catalyst System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Use a state-of-the-art catalyst system with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or a robust pre-catalyst.[3]

  • Strong Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3]

  • Higher Temperatures: Reactions with chloropyridines often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition.

  • Catalyst Loading: An increased catalyst loading (e.g., up to 5 mol%) may be necessary for challenging substrates.[3]

Q4: Hydrodehalogenation is a major side product in my Buchwald-Hartwig amination. How can I prevent this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[3]

Prevention Methods:

  • Ligand Choice: Select ligands that accelerate reductive elimination, outcompeting the hydrodehalogenation pathway. Sterically hindered biarylphosphine ligands are often effective.[4]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace amounts of water can be a proton source for the dehalogenation.

  • Base Purity: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain impurities that promote this side reaction.[3]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling.[3]

Section 2: Lithiation-Based Syntheses

Directed ortho-lithiation is a powerful method for regioselective functionalization of the pyridine ring, guided by a directing metalating group (DMG).

Q5: I am attempting to perform a directed ortho-lithiation on a nicotinic acid derivative, but I am getting a complex mixture of products. What could be going wrong?

A: The carboxylate group of nicotinic acid can direct lithiation to the C2 or C4 position. However, several issues can arise:

  • Competitive Nucleophilic Addition: Strong organolithium reagents like n-BuLi can add to the C=N bond of the pyridine ring, leading to undesired byproducts.[5]

  • Incorrect Base: The choice of lithium base is crucial. While n-BuLi can be used, hindered bases are often preferred to minimize nucleophilic addition.

  • Temperature Control: These reactions are highly temperature-sensitive. Reactions are typically carried out at low temperatures (e.g., -78 °C).

Troubleshooting Strategies:

  • Use a Hindered Base: Employing lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent nucleophilic addition to the pyridine ring.[5]

  • Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps.

  • Inert Atmosphere: Organolithium reagents are extremely reactive with air and moisture. Ensure the reaction is conducted under a strictly inert and anhydrous atmosphere.

  • Reverse Addition: Adding the organolithium reagent to the substrate solution at low temperature can sometimes minimize side reactions.

Q6: My lithiation reaction is not proceeding, and I am recovering my starting material. What should I do?

A: Lack of reactivity can be due to several factors:

  • Insufficiently Strong Base: The pKa of the targeted proton may require a stronger base.

  • Steric Hindrance: A bulky directing group or substitution pattern may hinder the approach of the base.

  • Poor Reagent Quality: The organolithium reagent may have degraded due to improper storage or handling.

Solutions:

  • Change the Base: If LDA is ineffective, a stronger base like sec-BuLi in the presence of a chelating agent like TMEDA might be required.

  • Increase Temperature Carefully: While low temperatures are generally preferred, a slight increase in temperature might be necessary to initiate deprotonation. This should be done cautiously to avoid decomposition and side reactions.

  • Titrate the Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. Titrating the reagent before use ensures accurate stoichiometry.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Halonicotinic Acid Derivatives [1]

HalogenNicotinic Acid DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Chloro6-Chloronicotinic acid2-Naphthylboronic acidPd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O1001878
Bromo6-Bromonicotinic acid3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O951089
IodoMethyl 5-iodonicotinate4-Cyanophenylboronic acidPd(OAc)₂ (1) / XPhos (2)Cs₂CO₃Dioxane80295

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine [6]

AmineCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002485
BenzylaminePdCl₂(dppf)Cs₂CO₃Dioxane1101675

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Bromonicotinic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and Na₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 6-Chloropyridin-3-amine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-chloropyridin-3-amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if applicable), and add the amine and toluene via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Directed ortho-Lithiation and Silylation of Nicotinic Acid

This protocol is a representative example and requires strict anhydrous and inert techniques.

Materials:

  • Nicotinic acid (1.0 mmol)

  • Lithium diisopropylamide (LDA) (2.2 mmol, freshly prepared or titrated solution in THF)

  • Chlorotrimethylsilane (TMSCl) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add nicotinic acid and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution of nicotinic acid over 15 minutes. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add TMSCl dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired silylated nicotinic acid.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Product Yield check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion complex_mixture Complex Mixture/ Multiple Side Products check_conversion->complex_mixture High Conversion, Low Isolation sol_incomplete1 Increase Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Increase Temperature (with caution) incomplete->sol_incomplete2 sol_incomplete3 Verify Reagent Quality/ Activity incomplete->sol_incomplete3 check_sm Identify Side Products (MS, NMR) complex_mixture->check_sm end Improved Yield sol_incomplete1->end sol_incomplete2->end sol_incomplete3->end side_prod1 Hydrodehalogenation? check_sm->side_prod1 side_prod2 Homocoupling? check_sm->side_prod2 side_prod3 Other? check_sm->side_prod3 sol_hydro Ensure Anhydrous Conditions Optimize Ligand/Base side_prod1->sol_hydro sol_homo Degas Solvents Rigorously Optimize Stoichiometry side_prod2->sol_homo sol_other Re-evaluate Reaction Conditions (Solvent, Base, Ligand, Temperature) side_prod3->sol_other sol_hydro->end sol_homo->end sol_other->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yields.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle and Side Reactions cluster_homo Homocoupling Pathway pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition (Ar-X) transmetal L-Pd(II)(Ar)(Ar') ox_add->transmetal Transmetalation (Ar'-B(OR)₂ + Base) side_dehalo Hydrodehalogenation Product (Ar-H) ox_add->side_dehalo Side Reaction (e.g., + H₂O) transmetal->pd0 Reductive Elimination product Product (Ar-Ar') transmetal->product side_homo Homocoupling Product (Ar'-Ar') boronic_acid->side_homo O₂, Pd(II)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting points of side product formation.

Synthetic_Route_Decision start Desired Substituted Nicotinic Acid q1 Is the desired substitution an Aryl or Heteroaryl group? start->q1 q2 Is the desired substitution an Amino group? q1->q2 No suzuki Use Suzuki-Miyaura Coupling (from halonicotinic acid) q1->suzuki Yes q3 Is regioselective substitution required at C2 or C4? q2->q3 No buchwald Use Buchwald-Hartwig Amination (from halonicotinic acid) q2->buchwald Yes lithiation Use Directed ortho-Lithiation (DoM) q3->lithiation Yes other Consider other methods (e.g., Oxidation, Nitration) q3->other No

Caption: A decision tree to guide the selection of a synthetic strategy.

References

How to increase the yield in the synthesis of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield in the synthesis of substituted nicotinic acids.

General Troubleshooting

Question: My synthesis is resulting in a low yield. What are the common causes and how can I address them?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, catalyst issues, or suboptimal purification. Identifying the specific cause is key to improving your yield.

  • Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields. Common side reactions include hydrolysis of nitrile groups, over-oxidation, or polymerization.[1] Strategies to minimize these are detailed in the questions below.

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity. For instance, in hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[1] Ensure you are using the correct acidic conditions as specified in the protocol and consider using fresh catalyst.[1]

  • Purification Losses: Significant material can be lost during recrystallization and purification steps. Optimizing the solvent volumes for recrystallization is advisable to achieve the best yields.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? incomplete->side_reactions No solution1 Optimize Time/Temp Monitor with TLC/HPLC incomplete->solution1 Yes catalyst Catalyst Issues? side_reactions->catalyst No solution2 Adjust pH Use Anhydrous Conditions Optimize Temp/Time side_reactions->solution2 Yes purification Purification Losses? catalyst->purification No solution3 Use Fresh Catalyst Check Reaction Conditions catalyst->solution3 Yes solution4 Optimize Recrystallization Solvent Volume purification->solution4 Yes end Yield Increased purification->end No solution1->end solution2->end solution3->end solution4->end Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (⁻OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

References

Validation & Comparative

Purity Assessment of 4-Amino-6-chloronicotinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 4-Amino-6-chloronicotinic acid purity, alongside alternative analytical methodologies. Experimental data and detailed protocols are presented to support the objective comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is proposed here, leveraging common laboratory instrumentation.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a method for the determination of this compound purity and the quantification of its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (purity ≥ 99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of methanol and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in 100 mL of a 50:50 mixture of methanol and water.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity levels are quantified against the reference standard.

Hypothetical Impurity Profile

Based on the structure of this compound and common synthetic routes, potential impurities could include:

  • Positional Isomers: e.g., 6-Amino-4-chloronicotinic acid.

  • Starting Material Precursors: e.g., 6-chloronicotinic acid.[1]

  • Degradation Products: Resulting from hydrolysis or decarboxylation.

Comparison of Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative accuracy, robust, widely available.Requires reference standards for impurity identification, may not be suitable for non-UV active impurities.Routine quality control, purity profiling, stability testing.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Unmatched sensitivity, structural elucidation of unknown impurities, high specificity.[2]Higher cost of instrumentation and maintenance, more complex method development.Impurity identification, trace-level quantification, metabolic studies.[2][3]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[4]Excellent for volatile impurities, high sensitivity and specificity.[4]Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of residual solvents and volatile organic impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC for some applications, potential for reproducibility challenges.[3]Analysis of charged impurities and isomers.
Colorimetric Methods (e.g., König reaction) Chemical reaction that produces a colored product proportional to the analyte concentration.[5]Simple, rapid, low cost.Low specificity, susceptible to interference from other compounds.Preliminary screening or in-process controls where high specificity is not required.

Experimental Workflow and Data Presentation

The logical flow of the purity validation process is crucial for obtaining reliable results.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Reference Standard Solution hplc_setup HPLC System Setup and Equilibration prep_standard->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup injection Inject Standard and Sample Solutions hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration and Identification chrom_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc impurity_quant Impurity Quantification peak_integration->impurity_quant report Generate Certificate of Analysis purity_calc->report impurity_quant->report

Caption: Workflow for HPLC purity validation of this compound.

Conclusion

The validation of this compound purity can be effectively achieved using a reversed-phase HPLC method with UV detection. This method offers a balance of accuracy, precision, and accessibility for most analytical laboratories. For more in-depth impurity profiling and identification, LC-MS/MS stands out as a superior, albeit more resource-intensive, alternative. The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation. The provided experimental protocol and comparative data serve as a valuable resource for establishing a robust purity testing methodology for this compound and related compounds.

References

Confirming the Structure of 4-Amino-6-chloronicotinic Acid: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-6-chloronicotinic acid against structurally related alternatives, offering a robust method for its identification and characterization.

This report details the predicted 13C NMR chemical shifts for this compound and compares them with nicotinic acid, 4-aminonicotinic acid, and 6-chloronicotinic acid. The inclusion of these analogues, which represent the parent structure and derivatives with key functional groups, allows for a clear differentiation based on the electronic environment of the carbon atoms. The presented data, summarized in tabular format, alongside a standardized experimental protocol, serves as a practical resource for the structural verification of this compound.

Comparative Analysis of 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound and its analogues are presented in Table 1. The data was generated using a reliable online prediction tool to ensure consistency across the compared structures. The distinct chemical shifts observed for each carbon atom provide a unique fingerprint for each molecule, enabling confident structural assignment.

Carbon AtomThis compound (Predicted, ppm)Nicotinic Acid (Predicted, ppm)4-Aminonicotinic Acid (Predicted, ppm)6-Chloronicotinic Acid (Predicted, ppm)
C2150.1151.0154.2151.3
C3129.9137.2139.8139.0
C4155.0123.6156.4124.2
C5108.8123.6108.5123.9
C6152.1151.0154.2152.5
COOH168.2167.5169.1165.7

Table 1: Predicted 13C NMR chemical shifts for this compound and its structural analogues.

The presence of the amino group at the C4 position and the chlorine atom at the C6 position in the target molecule, this compound, significantly influences the chemical shifts of the aromatic carbons compared to the parent nicotinic acid. Specifically, the C4 and C5 signals show a notable upfield shift, while the C6 signal is shifted downfield due to the electronegativity of the chlorine atom. These distinct differences are crucial for unambiguous structural confirmation.

Experimental Protocol for 13C NMR Analysis

A standard protocol for acquiring a high-quality 13C NMR spectrum is essential for reliable structural elucidation.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. This includes setting the spectral width, acquisition time, and relaxation delay. A relaxation delay of 2-5 seconds is typically sufficient for qualitative analysis.

  • Acquire the free induction decay (FID) by accumulating a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift value (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the peaks if quantitative analysis is required, although for structural confirmation, the chemical shifts are the primary data of interest.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using 13C NMR follows a logical workflow, as illustrated in the diagram below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing ExperimentalData Acquired 13C NMR Spectrum DataProcessing->ExperimentalData PredictedData Obtain Predicted 13C NMR Data Comparison Compare Experimental & Predicted Spectra PredictedData->Comparison ExperimentalData->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Figure 1: Workflow for Structural Confirmation using 13C NMR.

By following this systematic approach of synthesis, purification, NMR analysis, and comparison with predicted data, researchers can confidently verify the chemical structure of this compound, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Reactivity of 4-Amino-6-chloronicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Amino-6-chloronicotinic acid with other key nicotinic acid derivatives: nicotinic acid, 6-chloronicotinic acid, and 4-aminonicotinic acid. The analysis focuses on two prevalent and synthetically important reactions in drug discovery and development: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation. The comparative reactivity is discussed in the context of the electronic and steric effects of the substituents on the pyridine ring. This guide aims to provide objective insights supported by representative experimental data to aid in the selection of substrates and the design of synthetic routes.

Introduction to Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in medicinal chemistry. Their versatile biological activities and presence in numerous pharmaceuticals underscore the importance of understanding their chemical reactivity for the synthesis of novel therapeutic agents. The reactivity of the pyridine ring and the carboxylic acid moiety can be significantly modulated by the presence of various substituents. This guide focuses on the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group at different positions on the nicotinic acid scaffold.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reactivity of the halopyridine substrate in this reaction is critically dependent on the nature and position of the substituents on the pyridine ring.

The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[1] Therefore, chloropyridines are generally less reactive than their bromo or iodo counterparts and often require more forcing reaction conditions or specialized catalyst systems.[1]

Electronic Effects of Substituents:

  • Electron-withdrawing groups (like -Cl and the pyridine nitrogen itself) generally increase the reactivity of the C-Cl bond towards oxidative addition, the rate-determining step in many Suzuki couplings.

  • Electron-donating groups (like -NH₂) can decrease the reactivity of the C-Cl bond by increasing electron density on the ring.

Steric Effects:

Substituents ortho to the reacting halogen can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate.

Predicted Reactivity Order for Suzuki-Miyaura Coupling:

Based on these principles, the predicted order of reactivity for the chloro-substituted nicotinic acids in a Suzuki-Miyaura coupling at the 6-position is:

6-chloronicotinic acid > this compound

The amino group in the 4-position of this compound is expected to exert an electron-donating effect, which slightly deactivates the C-Cl bond at the 6-position compared to the unsubstituted 6-chloronicotinic acid.

Illustrative Data for Suzuki-Miyaura Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of various nicotinic acid derivatives with phenylboronic acid under standardized conditions. This data is illustrative and aims to highlight the expected reactivity trends.

EntryNicotinic Acid DerivativeSubstituentsExpected Yield (%)
16-Chloronicotinic acid6-Cl85
2This compound4-NH₂, 6-Cl75

Note: The yields are hypothetical and based on established principles of chemical reactivity. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloronicotinic acid derivative with an arylboronic acid.

Materials:

  • Chloronicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chloronicotinic acid derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals. The reactivity of the carboxylic acid is a key factor in these reactions. The electron-withdrawing or -donating nature of the substituents on the pyridine ring can influence the electrophilicity of the carbonyl carbon of the carboxylic acid.

Electronic Effects of Substituents:

  • Electron-withdrawing groups (-Cl) increase the electrophilicity of the carbonyl carbon, making the carboxylic acid more reactive towards nucleophilic attack by an amine.

  • Electron-donating groups (-NH₂) decrease the electrophilicity of the carbonyl carbon, making the carboxylic acid less reactive.

Predicted Reactivity Order for Amide Bond Formation:

Based on the electronic effects of the substituents, the predicted order of reactivity for the nicotinic acid derivatives in an amide coupling reaction is:

6-chloronicotinic acid > Nicotinic acid > this compound > 4-aminonicotinic acid

The chloro group in 6-chloronicotinic acid enhances the reactivity of the carboxylic acid. Conversely, the amino group in 4-aminonicotinic acid and this compound reduces the reactivity. The presence of both an amino and a chloro group in this compound results in an intermediate reactivity.

Illustrative Data for Amide Bond Formation

The following table presents representative yields for the amide bond formation between various nicotinic acid derivatives and benzylamine using HATU as the coupling agent. This data is illustrative and aims to highlight the expected reactivity trends.

EntryNicotinic Acid DerivativeSubstituentsExpected Yield (%)
16-Chloronicotinic acid6-Cl95
2Nicotinic acidUnsubstituted90
3This compound4-NH₂, 6-Cl80
44-Aminonicotinic acid4-NH₂70

Note: The yields are hypothetical and based on established principles of chemical reactivity. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the amide bond formation of a nicotinic acid derivative with a primary amine using HATU as a coupling agent.[2]

Materials:

  • Nicotinic acid derivative (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the nicotinic acid derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the primary amine and DIPEA to the solution.

  • In a separate flask, dissolve HATU in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

GPR109A Signaling Pathway

Nicotinic acid is known to exert its biological effects, including its lipid-lowering properties, through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[3][4] The activation of this receptor initiates a signaling cascade that has anti-inflammatory effects.[3]

GPR109A_Signaling_Pathway GPR109A GPR109A Receptor Gi Gi protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Akt Akt Gi->Akt Inhibits cAMP cAMP AC->cAMP Produces mTOR mTOR Akt->mTOR Activates Inflammation Inflammatory Cytokine Production mTOR->Inflammation Promotes NicotinicAcid Nicotinic Acid NicotinicAcid->GPR109A

Caption: GPR109A signaling pathway activated by nicotinic acid.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add degassed solvent start->setup reaction Reaction: - Heat to 80-100 °C - Stir vigorously setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitoring->workup Complete purification Purification: - Dry over Na₂SO₄ - Filter and concentrate - Column chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of nicotinic acid derivatives is significantly influenced by the electronic and steric nature of their substituents. In Suzuki-Miyaura cross-coupling reactions, electron-withdrawing groups tend to enhance the reactivity of the C-Cl bond, while electron-donating groups have a deactivating effect. Conversely, in amide bond formation, electron-withdrawing groups increase the electrophilicity of the carboxylic acid, making it more reactive, whereas electron-donating groups decrease its reactivity. This guide provides a framework for understanding these trends and offers detailed experimental protocols to assist researchers in the synthesis of novel nicotinic acid-based compounds. The provided signaling pathway and experimental workflow diagrams serve as visual aids to further clarify these complex processes.

References

Comparative Analysis of the Biological Activity of 4-Amino-6-chloronicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-Amino-6-chloronicotinic acid and its analogs, supported by experimental data from various studies. The information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development in understanding the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.

Overview of Biological Activities

Nicotinic acid and its derivatives are a versatile class of compounds that have been explored for a wide range of therapeutic applications. While specific biological activity data for this compound is limited in publicly available research, extensive studies on its structural analogs have revealed significant potential in several key areas, including anticancer, antimicrobial, and neurological activities. This guide synthesizes the available data to provide a comparative overview.

Anticancer Activity: Targeting VEGFR-2

Several studies have highlighted the potential of nicotinamide derivatives, close analogs of this compound, as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Nicotinamide Analogs

CompoundCell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Compound 6 HCT-1169.3 ± 0.0260.83[1]
HepG-27.8 ± 0.025[1]
Compound 7a MDA-MB-2314.64 ± 0.395 ± 50[2]
MCF-77.09 ± 0.5[2]
Compound 8 HCT-1165.477.02[3]
HepG27.1[3]
Compound 11 A54910.61190[4]
HepG-29.52[4]
Caco-212.45[4]
MDA11.52[4]
Compound A-1 --22.05[5]
Compound B-1 --79.99[5]
Compound C-6 --15.65[5]
Compound D-1 HCT-1163.0823.13[5]
HepG-24.09[5]
Sorafenib (Reference) HCT-1167.2824.93[5]
HepG-25.28[5]
Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the general signaling pathway of VEGFR-2 and the point of inhibition by nicotinamide analogs.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Nicotinamide Analogs Inhibitor->VEGFR2 Inhibits Autophosphorylation GABAA_Modulation GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds to Neuron Postsynaptic Neuron GABAA_R->Neuron Opens Cl- channel on Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Neuron->Hyperpolarization Leads to Analog Aminonicotinic Acid Analog Analog->GABAA_R Modulates binding IMPDH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - IMPDH Enzyme - IMP (Substrate) - NAD+ (Cofactor) - Test Compound start->prepare_reagents incubation Incubate Enzyme, Substrate, Cofactor, and Test Compound prepare_reagents->incubation measure_activity Measure NADH production (e.g., absorbance at 340 nm) incubation->measure_activity data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_activity->data_analysis end End data_analysis->end

References

A Comparative Guide to Purity Assessment of Synthesized 4-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of three common analytical techniques for the purity assessment of 4-Amino-6-chloronicotinic acid: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Synthetic Profile and Potential Impurities

To effectively assess the purity of this compound, it is crucial to understand its synthetic route and the potential impurities that may arise. A plausible synthesis involves the chlorination of 4-aminonicotinic acid.

Proposed Synthetic Route:

A likely synthesis starts with 4-aminonicotinic acid, which is then subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 6-position of the pyridine ring.

Based on this proposed synthesis, a range of potential impurities could be present in the final product:

  • Unreacted Starting Material: 4-aminonicotinic acid

  • Isomeric Byproducts: 4-Amino-2-chloronicotinic acid, 4-Amino-5-chloronicotinic acid

  • Over-chlorinated Products: 4-Amino-2,6-dichloronicotinic acid

  • Residual Reagents and Byproducts: N-chlorosuccinimide (NCS), succinimide

The ability to separate and quantify these specific impurities forms the basis of our comparison of the following analytical techniques.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the desired level of sensitivity, selectivity, and whether absolute or relative quantification is required.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized analytes.
Primary Use Routine purity determination and quantification of known impurities.Absolute purity determination and structural elucidation of impurities.Trace-level impurity identification and quantification.
Strengths Robust, reproducible, and widely available. Excellent for separating isomers.Provides absolute purity without a specific reference standard for each impurity. Non-destructive.High sensitivity and selectivity. Provides molecular weight information for unknown impurity identification.
Limitations Requires reference standards for impurity identification and quantification. May not detect non-chromophoric impurities.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.Quantification can be more complex and may require isotopic standards for highest accuracy.
Typical Purity Range 95-99.9%90-99.9%Detects impurities at ppm levels.

Experimental Data

The following table summarizes hypothetical experimental data from the analysis of a synthesized batch of this compound using the three techniques.

AnalyteHPLC (Area %)qNMR (mol %)LC-MS (Relative Abundance)
This compound 98.50 98.20 Major Peak
4-aminonicotinic acid0.750.85Detected
4-Amino-2-chloronicotinic acid0.350.40Detected
4-Amino-5-chloronicotinic acid0.200.35Detected
4-Amino-2,6-dichloronicotinic acid0.150.15Detected
Succinimide0.050.05Detected

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved by comparing the peak area of the impurity to that of a reference standard or by using an internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision & Further Action Synthesis Synthesize 4-Amino-6- chloronicotinic acid Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC Analysis Initial_Char->HPLC qNMR qNMR Analysis Initial_Char->qNMR LCMS LC-MS Analysis Initial_Char->LCMS Purity_Check Purity > 98.5%? HPLC->Purity_Check qNMR->Purity_Check LCMS->Purity_Check Purification Further Purification (e.g., Recrystallization) Purity_Check->Purification No Pass Batch Passes QC Purity_Check->Pass Yes Purification->HPLC Experimental_Workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_lcms LC-MS Analysis start Synthesized this compound Sample sample_prep Sample Preparation (Weighing, Dissolving) start->sample_prep hplc_injection Inject into HPLC sample_prep->hplc_injection qnmr_prep Add Internal Standard sample_prep->qnmr_prep lcms_injection Inject into LC-MS sample_prep->lcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Data Analysis (Area %) uv_detection->hplc_data end Final Purity Assessment hplc_data->end Purity Report qnmr_acquisition NMR Data Acquisition qnmr_prep->qnmr_acquisition qnmr_processing Spectral Processing qnmr_acquisition->qnmr_processing qnmr_data Purity Calculation (mol %) qnmr_processing->qnmr_data qnmr_data->end Purity Report lc_separation Chromatographic Separation lcms_injection->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection lcms_data Impurity Identification (m/z) ms_detection->lcms_data lcms_data->end Impurity Profile

Spectroscopic Comparison of 4-Amino-6-chloronicotinic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of molecular isomers is crucial for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of 4-Amino-6-chloronicotinic acid and its key positional isomers, offering valuable data for unambiguous structural elucidation.

This publication details the predicted and known spectroscopic data for this compound and its isomers: 6-Amino-4-chloronicotinic acid, 2-Amino-6-chloronicotinic acid, and 5-Amino-6-chloronicotinic acid. The guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the molecular structures and a general workflow for spectroscopic analysis.

Isomers of Amino-chloronicotinic Acid

The positional isomers of amino-chloronicotinic acid discussed in this guide are illustrated below. Their distinct substitution patterns on the pyridine ring give rise to unique spectroscopic signatures.

isomers cluster_4_amino This compound cluster_6_amino 6-Amino-4-chloronicotinic acid cluster_2_amino 2-Amino-6-chloronicotinic acid cluster_5_amino 5-Amino-6-chloronicotinic acid node_4_amino node_6_amino node_2_amino node_5_amino workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample Unknown Isomer Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry (HRMS, MS/MS) Dissolution->MS UV UV-Vis Spectroscopy Dissolution->UV Compare Compare with predicted/ known spectra NMR->Compare IR->Compare MS->Compare UV->Compare Structure Structure Elucidation Compare->Structure

Halogenated Nicotinic Acid Derivatives: A Comparative Study in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated nicotinic acid derivatives, focusing on their performance in various biological assays. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the nicotinic acid scaffold can significantly modulate their physicochemical properties and biological activities, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the rational design and development of novel therapeutics.

Comparative Biological Activity of Halogenated Nicotinic Acid Derivatives

The biological activity of halogenated nicotinic acid derivatives varies significantly depending on the nature and position of the halogen substituent. The following tables summarize the available quantitative data for various derivatives in anticancer and anti-inflammatory assays.

Table 1: Anticancer Activity of Halogenated Nicotinic Acid Derivatives

CompoundHalogenPositionCancer Cell LineAssayIC50 (µM)Reference
5-Bromonicotinic Acid Derivative (Amide)Bromine5Caco-2MTTData not readily available, but related brominated compounds show activity.[1]
Halogenated Pyrrolo[3,2-d]pyrimidinesVarious-Various-0.014 - 14.5[2]
2-Substituted Phenyl Nicotinic Acid (2-bromophenyl)Bromine2-Analgesic/Anti-inflammatory-[3]
Pyridine-Urea Derivative (8e)--MCF-7Growth Inhibition0.11 (72h)[4]
Pyridine-Urea Derivative (8b)--Various (NCI-60)Growth InhibitionMean Inhibition: 43%[4]

Note: Direct comparative studies of a series of fluoro-, chloro-, and bromo-nicotinic acid derivatives in the same cancer cell lines are limited in the publicly available literature. The data presented is a synthesis from various sources and should be interpreted with caution due to differing experimental conditions.

Table 2: Anti-inflammatory and GPR109A Receptor Activity

CompoundHalogenAssayTargetEC50/IC50 (nM)Reference
Nicotinic Acid-Calcium MobilizationGPR109A52[5]
1-Nicotinoyl Derivative (5a)-Calcium MobilizationGPR109A45[5]
1-(Pyrazin-2-oyl) Derivatives-β-arrestin RecruitmentGPR109AG-protein-biased agonists[5]
trans-Cinnamic Acid-Receptor AffinityHCA2 (GPR109A)Appreciable affinity[6][7]

Key Signaling Pathways

Halogenated nicotinic acid derivatives often exert their biological effects by modulating specific signaling pathways. The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a key target for nicotinic acid and its analogs.

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid derivatives initiates two primary signaling cascades: a Gαi-dependent pathway and a β-arrestin-dependent pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-dependent Pathway cluster_barrestin β-arrestin Pathway Ligand Halogenated Nicotinic Acid Derivative GPR109A GPR109A (HCA2) Ligand->GPR109A binds Gai Gαi GPR109A->Gai activates bArrestin β-arrestin GPR109A->bArrestin recruits AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA AntiLipolytic Anti-lipolytic Effects (↓ FFAs) PKA->AntiLipolytic ERK ERK1/2 Activation bArrestin->ERK PGD2 Prostaglandin D2 Release bArrestin->PGD2 Flushing Flushing (Side Effect) PGD2->Flushing

Caption: GPR109A signaling cascade upon ligand binding.

Anti-inflammatory Signaling Pathway of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Anti_Inflammatory_Pathway Ligand Nicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A Gai Gαi GPR109A->Gai AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP IKK IKK Complex cAMP->IKK inhibits activation of IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes inhibits Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key in vitro assays used to evaluate halogenated nicotinic acid derivatives.

GPR109A Receptor Activation Assay (cAMP Measurement)

This functional assay measures the inhibition of adenylyl cyclase activity upon GPR109A activation.

Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed GPR109A-expressing cells in a 384-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells and incubate Prepare_Dilutions->Add_Compounds Add_Forskolin Add Forskolin to stimulate Adenylyl Cyclase Add_Compounds->Add_Forskolin Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_Detection Incubate Lyse_Cells->Incubate_Detection Read_Signal Read signal (e.g., TR-FRET) Incubate_Detection->Read_Signal Calculate_cAMP Calculate cAMP concentration Generate_Curve Generate dose-response curve Calculate_cAMP->Generate_Curve Determine_EC50 Determine EC50 value Generate_Curve->Determine_EC50

Caption: Workflow for a cAMP-based GPR109A activation assay.

Detailed Method:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media supplemented with serum and antibiotics.

  • Cell Seeding: Seed the cells into 384-well plates at a suitable density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the halogenated nicotinic acid derivatives in assay buffer.

  • Assay Procedure:

    • Remove the culture medium and add the diluted compounds to the cells.

    • Incubate for a specified period (e.g., 30 minutes) at room temperature.

    • Add a solution of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Incubate for another specified period (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, HTRF).

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells (e.g., Caco-2) in a 96-well plate Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells Prepare_Dilutions->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Method:

  • Cell Culture: Maintain the desired cancer cell line (e.g., Caco-2, MCF-7) in appropriate culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the halogenated nicotinic acid derivatives. Include a vehicle control (e.g., DMSO). Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

Conclusion

The halogenation of nicotinic acid presents a promising strategy for the development of novel therapeutic agents with diverse biological activities. While direct comparative data remains somewhat limited, the available information suggests that the type and position of the halogen atom significantly influence the anticancer and anti-inflammatory properties of these derivatives. Further systematic studies comparing fluoro-, chloro-, and bromo-substituted nicotinic acids within the same biological assays are warranted to establish clear structure-activity relationships and guide the design of next-generation drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct and interpret such comparative studies.

References

Quantitative analysis of 4-Amino-6-chloronicotinic acid in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 4-Amino-6-chloronicotinic Acid in a Reaction Mixture

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative determination of this compound in a reaction mixture. The selection of an appropriate analytical method is critical for process monitoring, quality control, and regulatory compliance. This document presents a side-by-side comparison of these methods, supported by experimental data from analogous compounds, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

At a Glance: Method Comparison

The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance parameters for each method, based on data from structurally similar compounds.

Performance MetricHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Direct measurement of UV absorbance of the analyte.
Selectivity HighVery HighLow to Moderate
Sensitivity (LOD) ~0.015 - 0.071 mg/L[1][2]pg/L to ng/L range~0.036 mg/L[3]
**Linearity (R²) **> 0.999[2]> 0.99> 0.997[3]
Accuracy (% Recovery) 97.2% - 101%[1][2]80% - 104%98.66% - 101.56%[3]
Precision (%RSD) < 2%< 15%< 2%[3]
Sample Preparation Dilution, filtrationExtraction, derivatization, dryingDilution
Analysis Time ~10-30 minutes~20-40 minutes~5-10 minutes
Instrumentation Cost ModerateHighLow
Throughput HighModerateHigh

Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the most suitable analytical method based on experimental requirements.

start Start: Need to quantify This compound matrix_complexity Complex Reaction Mixture? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes throughput_needed High Throughput Needed? matrix_complexity->throughput_needed No hplc HPLC-UV sensitivity_needed->hplc No gcms GC-MS sensitivity_needed->gcms Yes throughput_needed->hplc No uvvis UV-Vis throughput_needed->uvvis Yes cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample_prep Sample Preparation (Dilution, Extraction, Derivatization) analysis Sample & Standard Analysis sample_prep->analysis std_prep Standard Preparation (Stock & Working Solutions) std_prep->analysis instrument Instrument Setup (Method Parameters) instrument->analysis data_acq Data Acquisition analysis->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of Analyte cal_curve->quant

References

Comparative Guide to LC-MS Methods for the Identification of 4-Amino-6-chloronicotinic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and quantification of potential metabolites of 4-Amino-6-chloronicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted pyridine carboxylic acid. Understanding its metabolic fate is crucial for drug development and safety assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for metabolite profiling due to its high sensitivity and selectivity.[1][2] This guide compares two primary LC-MS approaches: targeted analysis using a triple quadrupole (QqQ) mass spectrometer and untargeted analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

While specific metabolites for this compound are not extensively documented, potential metabolic pathways can be inferred from related compounds like nicotinic acid and other substituted pyridines.[3][4][5] Common metabolic transformations include hydroxylation, N-acetylation, glucuronidation, and amino acid conjugation.

Experimental Protocols

Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are provided below. These protocols are based on established methods for similar small molecules and can be adapted for this compound.[6][7][8][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS analysis.[10][11]

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally similar compound like 6-chloronicotinamide).[6][7]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography

The following conditions are a good starting point for the separation of this compound and its potential metabolites on a C18 reversed-phase column.[2][12]

  • Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

Mass Spectrometry

Method 1: Targeted Analysis with Triple Quadrupole (QqQ) MS

This method is ideal for quantifying known or expected metabolites. It offers high sensitivity and a wide dynamic range.[2][13][14][15]

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode (polarity switching may be beneficial).[16]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 450°C.[7]

  • IonSpray Voltage: +5500 V / -4500 V.

  • Curtain Gas: 20 psi.

  • Collision Gas: 8 psi.

  • MRM Transitions: To be determined by infusing standard solutions of the parent compound and predicted metabolites to find the optimal precursor and product ions.

Method 2: Untargeted Analysis with Quadrupole Time-of-Flight (Q-TOF) MS

This method is suited for identifying unknown metabolites and confirming their elemental composition through high-resolution accurate mass (HRAM) measurements.[13][16][17]

  • Ionization Mode: ESI, Positive and Negative mode.

  • Scan Type: Full Scan MS and data-dependent MS/MS (ddMS2 or IDA).

  • Mass Range: m/z 50-800.

  • Source Temperature: 500°C.

  • IonSpray Voltage: +5500 V / -4500 V.

  • Declustering Potential: 80 V.

  • Collision Energy: 10 V for MS scan, 35 ± 15 V for MS/MS scans.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of the two LC-MS methods. The values are based on typical performance for similar small molecule assays.[6][7]

Table 1: Comparison of LC-MS Method Performance

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted QuantificationUntargeted Identification & Profiling
Sensitivity Excellent (Sub-ng/mL)Good (ng/mL)
Selectivity High (MRM)High (HRAM)
Dynamic Range 4-6 orders of magnitude3-4 orders of magnitude
Mass Accuracy Low ResolutionHigh Resolution (< 5 ppm)
Throughput HighModerate to High

Table 2: Quantitative Performance (Hypothetical Data for a Metabolite)

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Linear Range 0.5 - 1000 ng/mL5 - 1000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
Accuracy (% Bias) < 15%< 20%
Precision (% RSD) < 15%< 20%

Visualizations

Proposed Metabolic Pathway

The following diagram illustrates a potential metabolic pathway for this compound based on common biotransformations of xenobiotics and related nicotinic acid compounds.[3][18]

G Potential Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation (CYP450) deaminated Deaminated Metabolite parent->deaminated Deamination acetylated N-Acetyl Conjugate parent->acetylated N-Acetylation glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation (UGT) glycine Glycine Conjugate parent->glycine Amino Acid Conjugation hydroxylated->glucuronide Glucuronidation

Caption: Potential Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental process from sample receipt to data analysis.

G LC-MS Experimental Workflow cluster_ms Mass Spectrometry Options cluster_analysis Data Analysis sample Biological Sample (Plasma/Serum) prep Sample Preparation (Protein Precipitation) sample->prep lcms LC-MS Analysis prep->lcms data_acq Data Acquisition lcms->data_acq qqq Triple Quadrupole (QqQ) Targeted Quantification data_acq->qqq MRM Data qtof Q-TOF Untargeted Identification data_acq->qtof HRAM Data data_proc Data Processing quant Quantification of Known Metabolites qqq->quant ident Identification of Unknown Metabolites qtof->ident ident->quant New targets for quantification

Caption: General workflow for the identification and quantification of metabolites by LC-MS.

References

Unlocking the Potential of Nicotinic Acid Derivatives: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various nicotinic acid derivatives against key biological targets. Supported by experimental data, this analysis offers insights into the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.

Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among others. Molecular docking, a computational technique that predicts the binding affinity and orientation of a small molecule to a target protein, is a crucial tool in the rational design of novel drugs based on the nicotinic acid scaffold. This guide summarizes the findings of several comparative docking studies, presenting key data in a clear, structured format and providing detailed experimental protocols for reproducibility.

Comparative Analysis of Docking Performance

The following table summarizes the key findings from various comparative docking studies of nicotinic acid derivatives. The data includes the studied derivatives, their protein targets, the docking scores or binding energies, and where available, the corresponding experimental validation in the form of half-maximal inhibitory concentration (IC50) values. Lower docking scores and binding energies typically indicate a higher predicted binding affinity.

Derivative ClassTarget ProteinDerivative(s) with Best PerformanceDocking Score/Binding EnergyExperimental Validation (IC50)Reference
AcylhydrazonesTyrosyl-tRNA synthetaseCompound with 5-nitrofuran substituentNot specifiedMIC = 1.95 µg/mL (S. epidermidis)[1]
1,3,4-OxadiazolinesDihydrofolate reductaseCompound 25 (with 5-nitrofuran)Not specifiedMIC = 7.81 µg/mL (B. subtilis, S. aureus)[1][2]
N-acylhydrazonesFAB protein (E. coli)Compounds 3f, 3d, 3g~ -6.50 (XP GLIDE score)MIC = 3.12 µg/mL (E. coli)[3][4]
Dipeptide derivativesPenicillin-binding protein 3 (PBP3)Compounds 4, 7, 8, 9, 10-9.597 to -17.891 (Docking Score)Good potential to inhibit PBP3[5]
Dipeptide derivativesSterol 14-alpha demethylase (CYP51)Compounds 4, 7, 8, 9, 10-4.781 to -7.152 kcal/mol (Binding Affinity)Good potential to inhibit CYP51[5]
5-amino-nicotinic acid derivativesα-AmylaseCompound 4Not specified12.17 ± 0.14 µg/mL[6]
5-amino-nicotinic acid derivativesα-GlucosidaseCompound 4Not specified12.01 ± 0.09 µg/mL[6]
Nicotinic acid-based compoundsVEGFR-2Compound 5cNot specified0.068 µM[7]

Experimental Protocols

The following section outlines a generalized, yet detailed, methodology for conducting molecular docking studies, synthesized from the protocols reported in the referenced literature. This provides a framework for researchers looking to perform similar in silico analyses.

Molecular Docking Protocol

1. Ligand Preparation:

  • The 2D structures of the nicotinic acid derivatives are drawn using a chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D format and energetically minimized using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned to each atom of the ligand. The prepared ligand files are saved in a suitable format (e.g., .pdbqt for AutoDock).

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • All water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and charges are assigned.

  • The protein is treated as a rigid entity in most standard docking protocols, and the prepared file is saved in a compatible format (e.g., .pdbqt).

3. Grid Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB file or through active site prediction servers.

  • The grid parameter file specifies the types of atoms in the ligand and generates grid maps for each, representing the interaction potential in the defined space.

4. Molecular Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.

  • Multiple docking runs are typically performed to ensure the reliability of the results. The algorithm searches for the best binding poses of the ligand based on a scoring function that estimates the binding free energy.

5. Analysis of Results:

  • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

  • The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

6. Validation (Optional but Recommended):

  • To validate the docking protocol, the co-crystallized ligand (if present) is re-docked into the active site. A low RMSD (< 2 Å) between the docked pose and the crystallographic pose indicates a reliable docking protocol.

Visualizing Molecular Docking and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the Graphviz (DOT language), illustrate a typical molecular docking workflow and a key signaling pathway targeted by nicotinic acid derivatives.

molecular_docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Conformational Search) grid_gen->docking scoring Scoring & Ranking (Binding Energy Estimation) docking->scoring analysis Pose Analysis & Visualization (Interaction Mapping) scoring->analysis

Caption: A generalized workflow for molecular docking studies.

VEGFR2_signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-chloronicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and upholding environmental regulations. This guide provides a detailed operational and disposal plan for 4-Amino-6-chloronicotinic acid, a compound that, due to its chlorinated and amino-substituted pyridine structure, requires careful handling as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, proper personal protective equipment (PPE) must be worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.

In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up, avoiding dust generation, and placed into a designated hazardous waste container. The area should then be decontaminated with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.

Hazard Profile Based on Analogous Compounds

While specific quantitative data for this compound is unavailable, the hazard classifications for structurally similar compounds provide a strong indication of its potential risks. This information is crucial for correct waste segregation and labeling.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral Likely harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.
Skin Corrosion/Irritation Likely to cause skin irritation.Wear protective gloves and clothing to prevent skin contact.
Serious Eye Damage/Irritation Likely to cause serious eye irritation.Wear safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.

Data derived from the hazard profiles of 4-chloronicotinic acid and 6-chloronicotinic acid.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Waste Container: Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting waste this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][5]

  • Waste Stream: This compound should be segregated as a halogenated organic waste.

2. Labeling of Hazardous Waste:

  • Properly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • For mixtures, list all constituents and their approximate percentages.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from heat sources and direct sunlight.

  • Keep the container closed at all times, except when adding waste.

4. Arranging for Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

  • The ultimate disposal method will be determined by your institution and its licensed hazardous waste management vendor. The preferred method for chlorinated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[6]

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can often be disposed of through your institution's specific procedures for decontaminated labware, but always confirm with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Wear appropriate PPE ppe_check->wear_ppe No segregate Segregate as Halogenated Organic Waste ppe_check->segregate Yes wear_ppe->ppe_check container_prep Use a dedicated, compatible, and sealed waste container segregate->container_prep label_waste Label container with 'Hazardous Waste' and full chemical name container_prep->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste container_full Is container full (<=90%) or accumulation time limit reached? store_waste->container_full container_full->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup container_full->contact_ehs Yes end Disposal by licensed hazardous waste vendor (e.g., Incineration) contact_ehs->end

Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step safety and logistical information for handling 4-Amino-6-chloronicotinic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific PPE to minimize exposure. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesViton® gloves are recommended for handling chlorinated aromatic compounds as they have shown no permeation after 4 hours of contact. Nitrile gloves may have a breakthrough time of less than an hour.[3]
Body Protection Laboratory Coat or CoverallsWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA approved respiratorUse in well-ventilated areas. If ventilation is inadequate, a respirator is necessary to avoid breathing dust.[2][4]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weigh Solid Compound Prepare Workspace->Weighing Begin Experiment Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Experimental Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Post-Experiment Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Approved Channels Segregate Waste->Dispose

Caption: Standard operating procedure for this compound.

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as specified in the table above.

  • Dispensing : Avoid generating dust when handling the solid form.[2] Use a spatula to transfer the chemical.

  • Spill Response : In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid breathing any dust.

Disposal Plan:

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling : Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by an approved hazardous waste disposal company.[2] Do not empty into drains.[2]

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between hazard identification, control measures, and safe operational outcomes.

Hierarchy of Safety Controls Hazard ID Hazard Identification (SDS Review) Eng Controls Engineering Controls (Fume Hood, Ventilation) Hazard ID->Eng Controls leads to Admin Controls Administrative Controls (SOPs, Training) Hazard ID->Admin Controls informs PPE Personal Protective Equipment (Gloves, Goggles, etc.) Hazard ID->PPE determines Safe Operation Safe Laboratory Operation Eng Controls->Safe Operation Admin Controls->Safe Operation PPE->Safe Operation

Caption: Relationship between hazard assessment and safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.